molecular formula C10H14F2O4 B582509 Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate CAS No. 1296114-57-2

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Cat. No.: B582509
CAS No.: 1296114-57-2
M. Wt: 236.215
InChI Key: GOPQWNFHKWAXNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate (CAS 1296114-57-2) is a fluorinated cyclohexane derivative supplied as a high-purity reagent for research and development purposes. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The incorporation of two fluorine atoms at the 5-position of the cyclohexane ring introduces unique electronic and steric properties, which can be leveraged to modify the physicochemical characteristics of target molecules, such as their metabolic stability, lipophilicity, and conformational behavior . This chemical is a key precursor in sophisticated synthetic pathways. For instance, it is used in the preparation of spirolactam derivatives, a class of compounds investigated for their potential biological activity in the central nervous system . Its core structure, featuring two ester functional groups, allows for versatile chemical transformations, including hydrolysis to the diacid, transesterification, or reduction to diols, making it a flexible starting point for developing pharmaceuticals, agrochemicals, and novel materials . Researchers can utilize this compound to create complex, three-dimensional scaffolds with defined stereochemistry. The geminal difluoro moiety is of particular interest as a bioisostere and for its ability to influence the pKa and binding affinity of drug candidates. Specifications: • CAS Number: 1296114-57-2 • Molecular Formula: C10H14F2O4 • Molecular Weight: 236.21 g/mol • SMILES: O=C(C1CC(C(OC)=O)CC(F)(F)C1)OC Safety Information: This compound may cause skin and eye irritation and may be harmful if swallowed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2O4/c1-15-8(13)6-3-7(9(14)16-2)5-10(11,12)4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPQWNFHKWAXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728981
Record name Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296114-57-2
Record name Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the gem-difluoro group. As experimental spectra for this specific molecule are not widely published, this document serves as a predictive and instructional resource for researchers. It outlines the methodologies for acquiring high-quality spectroscopic data and provides a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) results based on fundamental principles and data from analogous structures.

Introduction to this compound

This compound possesses a cyclohexane core functionalized with two methyl ester groups at the 1 and 3 positions and a gem-difluoro group at the 5-position. The presence of the electron-withdrawing fluorine atoms significantly influences the electronic environment and conformation of the cyclohexane ring, making spectroscopic analysis a critical tool for confirming its structure and purity. This guide will walk through the expected spectroscopic signatures of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

2.1.1. Experimental Protocol: ¹H NMR

A standard approach for obtaining a high-resolution ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[1][2] Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.[1] The solution should be transferred to a 5 mm NMR tube.

  • Instrument Setup: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer to ensure good signal dispersion.

  • Data Acquisition: Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

Caption: Workflow for ¹H NMR Spectroscopy.

2.1.2. Predicted ¹H NMR Spectrum and Interpretation

The structure of this compound suggests the presence of several distinct proton environments. The chemical shifts are influenced by the electronegativity of the neighboring ester and gem-difluoro groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1, H-32.8 - 3.0Multiplet-2H
H-2ax, H-6ax2.2 - 2.4Multiplet-2H
H-2eq, H-6eq2.5 - 2.7Multiplet-2H
H-4ax2.0 - 2.2Multiplet-1H
H-4eq2.3 - 2.5Multiplet-1H
-OCH₃~3.7Singlet-6H

Interpretation:

  • The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet around 3.7 ppm, a characteristic chemical shift for such groups.[3][4]

  • The methine protons (H-1 and H-3) are deshielded by the adjacent ester groups and are expected to resonate between 2.8 and 3.0 ppm.

  • The methylene protons at C-2 and C-6 are diastereotopic due to the chiral centers at C-1 and C-3. This means the axial and equatorial protons will have different chemical shifts and will show complex splitting patterns due to both geminal and vicinal coupling.

  • Similarly, the methylene protons at C-4 are also diastereotopic.

  • The presence of fluorine atoms will introduce further complexity through long-range H-F coupling, which may broaden the signals of the protons on C-4 and C-6.

¹³C NMR Spectroscopy

2.2.1. Experimental Protocol: ¹³C NMR

The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency) is standard.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Caption: Workflow for ¹³C NMR Spectroscopy.

2.2.2. Predicted ¹³C NMR Spectrum and Interpretation

The carbon chemical shifts are highly sensitive to the electronic environment. The gem-difluoro and ester groups will have a significant impact on the chemical shifts of the cyclohexane ring carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C=O170 - 175Singlet-
C-5120 - 125Triplet¹JCF ≈ 240-250
-OCH₃51 - 53Singlet-
C-1, C-340 - 45Singlet-
C-4, C-635 - 40Triplet²JCF ≈ 20-25
C-225 - 30Singlet-

Interpretation:

  • The carbonyl carbons (C=O) of the ester groups are expected in the downfield region of 170-175 ppm.[5]

  • The most characteristic signal is that of C-5 , which is directly attached to two fluorine atoms. This carbon will be significantly shifted downfield and will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF).[6]

  • The methyl ester carbons (-OCH₃) will appear around 51-53 ppm.[7]

  • The methine carbons (C-1 and C-3) will be in the 40-45 ppm range.

  • The methylene carbons adjacent to the CF₂ group (C-4 and C-6) will show a triplet splitting pattern due to two-bond coupling to the fluorine atoms (²JCF).[6]

  • The methylene carbon at C-2 is the most upfield of the ring carbons.

¹⁹F NMR Spectroscopy

2.3.1. Experimental Protocol: ¹⁹F NMR

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer needs to be equipped with a fluorine probe.

  • Data Acquisition: A simple pulse-acquire sequence is sufficient. Proton decoupling can be used to simplify the spectrum.

Caption: Workflow for ¹⁹F NMR Spectroscopy.

2.3.2. Predicted ¹⁹F NMR Spectrum and Interpretation

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C5-F-90 to -110Singlet (proton decoupled)

Interpretation:

  • The two fluorine atoms at the C-5 position are chemically equivalent and are expected to give a single signal in the ¹⁹F NMR spectrum.[8]

  • The chemical shift for gem-difluoroalkanes typically falls in the range of -90 to -110 ppm relative to CFCl₃.[9][10]

  • In a proton-coupled ¹⁹F NMR spectrum, this signal would likely appear as a multiplet due to coupling with the protons on C-4 and C-6.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11]

3.1. Experimental Protocol: IR Spectroscopy

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[12][13]

  • Sample Preparation: Place a drop of the neat liquid on one salt plate and press the second plate on top to create a thin film.[14]

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Caption: Workflow for IR Spectroscopy.

3.2. Predicted IR Spectrum and Interpretation

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (alkane)2850 - 2960Medium-Strong
C=O stretch (ester)1735 - 1750Strong
C-O stretch (ester)1000 - 1300Strong (two bands)
C-F stretch1000 - 1100Strong

Interpretation:

  • A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most characteristic signal and corresponds to the C=O stretch of the saturated ester groups.[15][16]

  • The presence of two strong bands in the 1000-1300 cm⁻¹ region is indicative of the C-O stretching vibrations of the ester functionality.[17]

  • Strong absorption bands in the 1000-1100 cm⁻¹ range are expected for the C-F stretching vibrations. These may overlap with the C-O stretching bands.

  • The bands in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the alkane parts of the molecule.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

4.1. Experimental Protocol: Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion.[18][19]

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode.

Caption: Workflow for ESI-MS.

4.2. Predicted Mass Spectrum and Interpretation

The molecular formula of this compound is C₁₀H₁₄F₂O₄, which corresponds to a molecular weight of 236.21 g/mol .

Ion Predicted m/z Interpretation
[M+H]⁺237.09Protonated molecular ion
[M+Na]⁺259.07Sodiated molecular ion
[M-OCH₃]⁺205.07Loss of a methoxy group
[M-COOCH₃]⁺177.08Loss of a carbomethoxy group

Interpretation:

  • In ESI-MS, the base peak is often the protonated molecular ion [M+H]⁺ at m/z 237.09 or the sodiated adduct [M+Na]⁺ at m/z 259.07.[20] The observation of these ions would confirm the molecular weight of the compound.

  • Fragmentation in ESI is generally minimal, but some characteristic losses may be observed.[21] The loss of a methoxy group (-OCH₃) would result in a fragment at m/z 205.07.

  • The loss of a carbomethoxy group (-COOCH₃) would lead to a fragment at m/z 177.08.

  • In electron impact (EI) ionization, more extensive fragmentation of the cyclohexane ring would be expected.[22]

Conclusion

This guide provides a comprehensive prediction and interpretation of the key spectroscopic data for this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR spectroscopy and mass spectrometry, offers a powerful and complementary set of tools for the unambiguous structural confirmation of this fluorinated cyclohexane derivative. The predicted data and interpretations herein should serve as a valuable resource for researchers working with this and related compounds.

References

Sources

1H and 13C NMR of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, lending unique properties such as enhanced metabolic stability and modulated bioavailability.[1][2] Consequently, the precise structural elucidation of these organofluorine compounds is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing unparalleled insight into molecular structure and conformation.[2] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule that combines the complexities of a stereochemically rich cyclohexane core with the distinctive spectroscopic signatures of geminal fluorine substitution. We will explore the theoretical underpinnings, predict spectral features for both cis and trans isomers, and provide a robust experimental protocol for data acquisition, tailored for researchers and professionals in pharmaceutical and chemical development.

Foundational Principles: The Influence of Fluorine in NMR

While the fundamentals of ¹H and ¹³C NMR are widely understood, the presence of the ¹⁹F nucleus (100% natural abundance, spin I = ½) introduces specific, highly informative effects that are critical for interpretation.[2]

  • Broad Chemical Shift Range: The ¹⁹F nucleus possesses a much larger chemical shift dispersion than ¹H, making it an extremely sensitive probe of its local electronic environment.[2][3]

  • Scalar (J) Coupling: Fluorine couples strongly through bonds to both protons (JHF) and carbons (JCF). These couplings are often observed over multiple bonds (2-5 bonds), providing invaluable connectivity data. The magnitudes of these coupling constants are highly dependent on the number of intervening bonds and the dihedral angle between the coupled nuclei.[3][4]

    • ¹JCF (one bond): Typically very large, ranging from 240 to 320 Hz.[4][5]

    • ²JCF (two bonds): Significant, often in the range of 20-30 Hz.

    • ³JCF (three bonds): Dependent on Karplus-type relationships, ranging from 0 to 20 Hz.

    • ²JHF (two bonds): Geminal proton-fluorine coupling is large, often 40-60 Hz.[5]

    • ³JHF (three bonds): Vicinal coupling is conformationally dependent, typically 5-20 Hz.

Stereochemistry and Conformational Analysis

This compound exists as cis and trans diastereomers. For a valid spectral interpretation, one must first consider the most stable chair conformation of each isomer, as this dictates the axial/equatorial positioning of protons and their resultant chemical shifts and coupling constants. The bulky methoxycarbonyl groups will strongly prefer the sterically less hindered equatorial positions to avoid unfavorable 1,3-diaxial interactions.[6]

G cluster_cis cis-Isomer (1e, 3e) cluster_trans trans-Isomer (1e, 3a) - Unstable C1_c C1 C2_c C2 C1_c->C2_c E1_c CO₂Me (e) C1_c->E1_c H1(a) C3_c C3 C2_c->C3_c C4_c C4 C3_c->C4_c E3_c CO₂Me (e) C3_c->E3_c H3(a) C5_c C5 C4_c->C5_c C6_c C6 C5_c->C6_c F5a_c F C5_c->F5a_c F5b_c F C5_c->F5b_c C6_c->C1_c C1_t C1 C2_t C2 C1_t->C2_t E1_t CO₂Me (e) C1_t->E1_t H1(a) C3_t C3 C2_t->C3_t C4_t C4 C3_t->C4_t A3_t CO₂Me (a) C3_t->A3_t H3(e) C5_t C5 C4_t->C5_t C6_t C6 C5_t->C6_t F5a_t F C5_t->F5a_t F5b_t F C5_t->F5b_t C6_t->C1_t

Diagram 1. Simplified representation of cis and trans isomers. The cis isomer can adopt a low-energy diequatorial conformation, while the trans isomer would force one bulky ester group into a high-energy axial position. Therefore, the cis isomer is expected to be the thermodynamically favored product. Our analysis will focus primarily on the cis isomer.

Predicted NMR Spectral Analysis (cis-isomer)

Based on the diequatorial conformation of the cis-isomer, we can predict the key features of its ¹H and ¹³C NMR spectra. The molecule possesses a plane of symmetry passing through C2 and C5, simplifying the spectra.

Predicted ¹H NMR Spectrum

There are five distinct proton environments in the cis-isomer: H1/H3, H2ax, H2eq, H4ax/H6ax, H4eq/H6eq, and the methoxy protons.

  • Methoxy Protons (-OCH₃): These will appear as a sharp singlet, integrating to 6H, likely around 3.7 ppm , a typical value for methyl esters.

  • H1 and H3: These protons are equivalent due to symmetry. They are in an axial position, adjacent to an axial proton at C2 and an equatorial proton at C2. They will be deshielded by the adjacent ester group. Expected chemical shift is ~2.7-2.9 ppm . The multiplicity will be complex, appearing as a triplet of triplets or a multiplet due to coupling to H2ax, H2eq, H4ax, and H6ax.

  • H2ax and H2eq: These protons are diastereotopic. The axial proton (H2ax) will be shielded relative to the equatorial one and will exhibit large diaxial couplings to H1 and H3. H2eq will have smaller equatorial-axial couplings.

  • H4/H6 Protons: These protons are adjacent to the CF₂ group. They will experience significant through-bond coupling to the fluorine atoms (³JHF). The axial and equatorial protons are diastereotopic and will appear as distinct signals, likely complex multiplets due to geminal (H-H), vicinal (H-H), and vicinal (H-F) couplings. These are expected between 1.8-2.4 ppm .

Table 1: Predicted ¹H NMR Data for cis-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Assignment Predicted δ (ppm) Multiplicity Key Coupling Interactions
-OCH₃ ~ 3.7 s (singlet) None
H1, H3 ~ 2.8 m (multiplet) J(H1,H2ax), J(H1,H2eq), J(H1,H6ax), J(H1,H6eq)
H4ax, H6ax ~ 2.0 ddd or m J(Hax,Heq), J(Hax,H3/1), J(Hax,Fax), J(Hax,Feq)
H4eq, H6eq ~ 2.2 ddd or m J(Heq,Hax), J(Heq,H3/1), J(Heq,Fax), J(Heq,Feq)
H2ax ~ 1.9 m J(Hax,Heq), J(Hax,H1), J(Hax,H3)

| H2eq | ~ 2.1 | m | J(Heq,Hax), J(Heq,H1), J(Heq,H3) |

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon environments. The key diagnostic signal will be C5, which is directly bonded to two fluorine atoms.

  • C5 (CF₂): This carbon will be significantly deshielded by the two fluorine atoms and will appear far downfield, likely >115 ppm . Crucially, it will be split into a triplet by the two directly attached fluorines (¹JCF ≈ 250 Hz ).[3][4]

  • C4 and C6: These carbons are equivalent and are two bonds away from the fluorines. They will appear as a triplet due to ²JCF coupling (≈ 20-25 Hz) . Their chemical shift will be in the aliphatic region, estimated around 30-35 ppm .

  • C1 and C3: These carbons, bearing the ester groups, will be deshielded, appearing around 40-45 ppm . They will exhibit a smaller ³JCF coupling , likely a triplet.

  • C2: This carbon is four bonds away from the fluorines, and any ⁴JCF coupling may be too small to resolve. It is expected to appear at the most upfield position in the ring, around 25-30 ppm .

  • Carbonyl Carbon (C=O): Expected in the typical ester range, ~170-175 ppm .

  • Methoxy Carbon (-OCH₃): Expected around 52-55 ppm .

Table 2: Predicted ¹³C NMR Data for cis-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Assignment Predicted δ (ppm) Multiplicity (from ¹⁹F) Predicted JCF (Hz)
C=O ~ 172 s (singlet) -
C5 > 115 t (triplet) ¹JCF ≈ 250
-OCH₃ ~ 53 s (singlet) -
C1, C3 ~ 42 t (triplet) ³JCF ≈ 5-10
C4, C6 ~ 32 t (triplet) ²JCF ≈ 20-25

| C2 | ~ 28 | s or unresolved t | ⁴JCF < 3 |

Experimental Protocol for High-Quality NMR Acquisition

Acquiring clean, interpretable spectra of fluorinated compounds requires careful attention to experimental parameters. The causality for these choices is rooted in the unique properties of the ¹⁹F nucleus.

Sample Preparation
  • Analyte Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer & Probe Setup
  • Rationale: A mid-to-high field spectrometer (≥400 MHz for ¹H) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the cyclohexane ring protons. The probe must be capable of observing ¹H and ¹³C, and ideally, tunable to ¹⁹F for decoupling experiments.

Data Acquisition Workflow

Diagram 2. Experimental workflow for NMR analysis.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton (zg30 pulse program).

    • Key Parameters:

      • d1 (Relaxation Delay): 2-5 seconds. A sufficient delay ensures quantitative integration.

      • ns (Number of Scans): 8-16 scans. Usually sufficient for this concentration.

      • sw (Spectral Width): ~12-15 ppm.

  • ¹³C NMR Acquisition:

    • Experiment: ¹H-decoupled ¹³C (zgpg30).

    • Key Parameters:

      • d1: 2 seconds.

      • ns: 128-1024 scans. More scans are needed due to the low natural abundance of ¹³C.

    • Expert Insight: The standard proton-decoupled spectrum will show carbons split by fluorine. This is highly informative. For simplification, a dual-decoupling experiment ({¹H, ¹⁹F}) could be performed if the hardware allows, which would render all carbon signals as singlets.[3] Comparing the ¹⁹F-coupled and ¹⁹F-decoupled spectra is a powerful method for identifying which carbons are in proximity to the fluorine atoms.[7]

  • 2D NMR for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, essential for tracing the connectivity of the cyclohexane ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing definitive C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons (like C=O) and confirming long-range connectivity.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information, governed by the conformational rigidity of the cyclohexane ring and the profound influence of the gem-difluoro substituents. The key diagnostic features are the large ¹JCF coupling constant for the CF₂ carbon and the complex splitting patterns of the protons and carbons adjacent to the fluorinated center. A systematic approach, combining 1D and 2D NMR techniques as outlined in this guide, enables a full and unambiguous assignment of all signals, providing absolute confirmation of the molecule's structure and stereochemistry. This level of analytical rigor is indispensable for advancing drug development and materials science projects that rely on the unique contributions of organofluorine chemistry.

References

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Fluorine NMR Source: Encyclopedia of Magnetic Resonance URL: [Link]

  • Title: 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate Source: ResearchGate URL: [Link]

  • Title: 19F- and 1H- NMR spectra of cyclic fluoro- and trifluoromethylketones Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione Source: StudyCorgi URL: [Link]

  • Title: 4.8: Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches Source: Environmental Science & Technology URL: [Link]

  • Title: Conformational Analysis of 1,3-Difluorinated Alkanes Source: ePrints Soton - University of Southampton URL: [Link]

  • Title: Carbon-fluorine coupling constants, n J CF Source: ResearchGate URL: [Link]

  • Title: 19Flourine NMR Source: University of Ottawa NMR Facility URL: [Link]

  • Title: Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water Source: Scholars Research Library URL: [Link]

  • Title: Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples Source: ProQuest URL: [Link]

  • Title: Dimethyl(1r,2s,5r*)-5-methyl-cyclohexane-1,2-dicarboxylate Source: SpectraBase URL: [Link]

  • Title: Part 1 .--19F Spectra of Fluorocyclohexanes Source: RSC Publishing URL: [Link]

  • Title: Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 16: Multinuclear NMR Source: Chemistry LibreTexts URL: [Link]

  • Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: RSC Publishing URL: [Link]

  • Title: 13C NMR of Fluorinated Organics Source: University of Ottawa NMR Facility Blog URL: [Link]

  • Title: Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins Source: MDPI URL: [Link]

  • Title: NMR | Speeding Fluorine Analysis Source: Oxford Instruments URL: [Link]

  • Title: Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane Source: The Journal of Chemical Physics URL: [Link]

  • Title: 13C NMR Chemical Shift Source: Oregon State University URL: [Link]

  • Title: cis-1,3-Dimethylcyclohexane Source: Protein Data Bank URL: [Link]

  • Title: The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid Source: Google Patents URL
  • Title: Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry Source: ePrints Soton - University of Southampton URL: [Link]

  • Title: Fluorocyclohexane Source: PubChem URL: [Link]

  • Title: Interpreting the Carbon-13 NMR spectrum of 1,3-dimethylbenzene Source: Doc Brown's Chemistry URL: [Link]

  • Title: CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES Source: The Journal of the Pennsylvania Academy of Science URL: [Link]

Sources

A Senior Application Scientist's Guide to 19F NMR Analysis of gem-Difluorocyclohexane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Foreword: The Unique Power of the Gem-Difluoro Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms has become an indispensable tool for modulating the physicochemical and pharmacological properties of drug candidates. Among the various fluorinated motifs, the gem-difluorocyclohexane scaffold holds a place of particular importance. Its introduction can profoundly influence lipophilicity, metabolic stability, and binding affinity. However, the true utility of this moiety extends beyond its synthetic advantages; it serves as a powerful and sensitive reporter group for detailed structural and dynamic studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

This in-depth technical guide is designed to provide researchers, from seasoned spectroscopists to synthetic chemists, with the foundational knowledge and practical insights required to leverage ¹⁹F NMR for the comprehensive analysis of gem-difluorocyclohexane compounds. We will delve into the core principles governing their unique spectral characteristics, explore advanced techniques for conformational analysis, and provide actionable protocols for acquiring high-quality, reproducible data. Our focus will be on not just the "what" but the "why"—elucidating the causality behind experimental choices to empower you to confidently apply these methods to your own research challenges.

Section 1: Fundamental Principles of ¹⁹F NMR in the Context of gem-Difluorocyclohexanes

The ¹⁹F nucleus is exceptionally well-suited for NMR spectroscopy. With a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, it offers sensitivity approaching that of ¹H NMR.[1][2] Crucially for biological and pharmaceutical applications, the virtual absence of endogenous fluorine in biological systems ensures that ¹⁹F NMR spectra are free from background signals, making it an exquisitely sensitive probe.[3][4]

For gem-difluorocyclohexanes, two key features dominate their ¹⁹F NMR spectra: the vast chemical shift dispersion and the large geminal ¹⁹F-¹⁹F coupling constant.

Chemical Shift: A Sensitive Reporter of the Local Environment

The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment, with a typical range for organofluorine compounds spanning over 200 ppm.[5] This hypersensitivity is a significant advantage, as subtle changes in molecular conformation or intermolecular interactions can lead to substantial and easily detectable changes in the ¹⁹F chemical shift.[4][6]

In a gem-difluorocyclohexane ring, the two fluorine atoms are diastereotopic, occupying distinct axial (Fₐₓ) and equatorial (Fₑq) positions in a chair conformation. This difference in the local environment leads to distinct chemical shifts. At low temperatures, where the ring inversion is slow on the NMR timescale, two separate signals are observed. Typically, the equatorial fluorine resonance (δFₑq) is found downfield from the axial fluorine resonance (δFₐₓ). For the parent 1,1-difluorocyclohexane, this difference (Δδ = δFₑq - δFₐₓ) is approximately 15.64 ppm.[7][8]

Substituents on the cyclohexane ring further modulate these chemical shifts, providing a rich source of structural information. The introduction of a methyl group at the C-3 position, for instance, has a marked effect. An equatorial methyl group leads to a shielding (upfield shift) of both the equatorial and axial fluorine signals, while an axial methyl group at the same position causes a significant deshielding (downfield shift).[7]

Spin-Spin Coupling: Deciphering Connectivity and Conformation

Spin-spin coupling, or J-coupling, provides through-bond connectivity information. In gem-difluorocyclohexanes, the most prominent coupling is the two-bond geminal ¹⁹F-¹⁹F coupling (²JFF). This coupling is typically very large, on the order of 235-250 Hz, and its magnitude is relatively insensitive to substituent effects.[7]

Additionally, three-bond ¹H-¹⁹F couplings (³JHF) are invaluable for conformational analysis. These couplings follow a Karplus-type relationship, where their magnitude is dependent on the dihedral angle between the coupled nuclei. For instance, the coupling between an axial fluorine and an adjacent axial proton (³J_HₐₓFₐₓ_) is significantly larger (around 34 Hz) than the coupling between an axial fluorine and an adjacent equatorial proton (³J_HₑqFₐₓ_, around 11.5 Hz).[7][8] These relationships are critical for unambiguously assigning the stereochemistry of the fluorinated carbon and adjacent centers.

Section 2: Conformational Dynamics and Variable Temperature ¹⁹F NMR

At room temperature, the cyclohexane ring undergoes rapid chair-chair interconversion.[9][10][11] For a gem-difluorocyclohexane, this process exchanges the axial and equatorial fluorine environments. If this exchange is fast on the NMR timescale, the distinct signals for Fₐₓ and Fₑq coalesce into a single, time-averaged signal.

By lowering the temperature, this dynamic process can be slowed down, allowing for the resolution of the individual conformers. This technique, known as variable temperature (VT) NMR, is a powerful tool for determining the thermodynamic parameters of ring inversion.

The Coalescence Temperature and Eyring Analysis

As the temperature is lowered, the broad, averaged signal begins to sharpen and then splits into two distinct signals corresponding to the axial and equatorial fluorines. The temperature at which these two signals just merge into a single broad peak is known as the coalescence temperature (T_c).

From the coalescence temperature and the chemical shift difference between the two exchanging sites (Δν in Hz), the rate constant (k) for the ring inversion at T_c can be calculated. A more rigorous approach involves a full line-shape analysis of the spectra at various temperatures around coalescence. This data can then be used in an Eyring plot (ln(k/T) vs 1/T) to determine the activation parameters for the ring inversion process:

  • Gibbs Free Energy of Activation (ΔG‡): The free energy barrier to ring inversion.

  • Enthalpy of Activation (ΔH‡): The heat energy barrier.

  • Entropy of Activation (ΔS‡): The change in disorder of the system in the transition state.

For 1,1-difluorocyclohexane, the free energy of activation (ΔG‡) for ring inversion has been determined to be approximately 9.8 kcal/mol.[7][8]

Below is a diagram illustrating the relationship between the rate of ring inversion and the observed ¹⁹F NMR spectrum.

G cluster_temp Temperature Effect on Ring Inversion cluster_spectrum Observed 19F NMR Spectrum High_T High Temperature (Fast Exchange) Tc Coalescence Temperature (Tc) (Intermediate Exchange) High_T->Tc Decreasing Temperature Spec_High Single Averaged Signal High_T->Spec_High Low_T Low Temperature (Slow Exchange) Tc->Low_T Decreasing Temperature Spec_Tc Broad Coalesced Signal Tc->Spec_Tc Spec_Low Two Distinct Signals (F_ax and F_eq) Low_T->Spec_Low

VT-NMR analysis of gem-difluorocyclohexane ring inversion.

Section 3: Practical Guide to ¹⁹F NMR Data Acquisition and Processing

Acquiring high-quality ¹⁹F NMR data requires careful consideration of several experimental parameters. The high sensitivity and large chemical shift range of ¹⁹F present both opportunities and challenges.

Sample Preparation for Quantitative Analysis

For accurate quantitative ¹⁹F NMR (qNMR), precise sample preparation is paramount.

Step-by-Step Protocol:

  • Mass Determination: Accurately weigh the gem-difluorocyclohexane compound and a suitable internal standard. The internal standard should be a fluorinated compound with a simple ¹⁹F NMR spectrum (ideally a singlet) that does not overlap with the analyte signals.

  • Solvent Selection: Choose a deuterated solvent in which both the analyte and the internal standard are fully soluble. Common choices include CDCl₃, acetone-d₆, or DMSO-d₆.

  • Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of the deuterated solvent in a volumetric flask.

  • Transfer: Transfer an aliquot of the solution to a high-quality NMR tube. Ensure the filling height is appropriate for the NMR spectrometer's probe.

NMR Spectrometer Setup

Key Parameters to Optimize:

  • Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, it is crucial to set a wide enough spectral width to encompass all fluorine signals, including the internal standard. A preliminary scout scan with a very large SW may be necessary for unknown compounds.[5]

  • Transmitter Offset (O1): Center the spectral window on the region of interest to ensure uniform excitation of all signals.

  • Relaxation Delay (D1): For quantitative measurements, the relaxation delay between scans should be at least 5 times the longest longitudinal relaxation time (T₁) of any fluorine nucleus in the sample.[12] T₁ values for ¹⁹F can vary, so an inversion-recovery experiment may be needed to determine them accurately.[13]

  • Pulse Angle: A 90° pulse angle is often used for optimal signal in a single scan, but for qNMR, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay can sometimes improve efficiency.

  • Decoupling: For routine spectra, ¹H decoupling is often employed to simplify the multiplets and improve the signal-to-noise ratio. For quantitative work, inverse-gated decoupling is essential to suppress the Nuclear Overhauser Effect (NOE) which can alter signal intensities.[12][13]

The following diagram outlines a typical workflow for ¹⁹F NMR analysis.

G cluster_workflow 19F NMR Experimental Workflow A Sample Preparation (Analyte + Internal Standard) B Spectrometer Setup (Set SW, O1, D1, etc.) A->B C Data Acquisition (with Inverse-Gated 1H Decoupling) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Integration, Chemical Shift & J-coupling Measurement) D->E F Quantitative & Structural Determination E->F

A streamlined workflow for quantitative 19F NMR analysis.

Section 4: Applications in Drug Discovery and Development

The unique properties of the gem-difluorocyclohexane motif and its clear ¹⁹F NMR signature make it a valuable tool in drug discovery.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-affinity fragments that bind to a biological target are identified and then optimized into more potent leads. ¹⁹F NMR is a powerful primary screening technique for fluorinated fragment libraries.[14] The binding of a gem-difluorocyclohexane-containing fragment to a protein can be detected by changes in its ¹⁹F NMR spectrum, such as:

  • Chemical Shift Perturbation (CSP): A change in the chemical shift of the fluorine signals upon binding, indicating an alteration of their local electronic environment.

  • Line Broadening: An increase in the signal's linewidth due to the slower tumbling of the larger protein-fragment complex.

Because the ¹⁹F spectrum is so sensitive and free of background, these small changes can be reliably detected even for weak binding events.[5]

Probing Protein-Ligand Interactions

Once a lead compound containing a gem-difluorocyclohexane moiety is identified, ¹⁹F NMR can be used to gain detailed insights into its binding mode and the conformational state of the protein. By observing the ¹⁹F signals of the ligand, one can monitor binding events, determine binding affinities, and even map the binding site through competition experiments with known binders.[4][6]

The sensitivity of the Fₐₓ and Fₑq chemical shifts to their environment means they can report on the specific interactions within the binding pocket, providing crucial data for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.

Section 5: Data Summary and Key Parameters

The following tables summarize key ¹⁹F NMR parameters for 1,1-difluorocyclohexane and some of its substituted derivatives, providing a valuable reference for researchers in the field.

Table 1: ¹⁹F NMR Data for 1,1-Difluorocyclohexane at Low Temperature

ParameterValueSource
SolventCS₂ / CFCl₃[7][8]
Temperature-71 °C to -93 °C[7][8]
δFₐₓ (ppm)Varies with reference[7][8]
δFₑq (ppm)~15.64 ppm downfield of Fₐₓ[7][8]
²JFF (Hz)235.3[7][8]
³J_HₐₓFₐₓ_ (Hz)34.3[7][8]
³J_HₑqFₐₓ_ (Hz)11.5[7][8]

Table 2: Activation Parameters for Ring Inversion of 1,1-Difluorocyclohexane

ParameterValue (kcal/mol)Source
ΔG‡9.8[7][8]
ΔH‡8.6 - 9.0[7][8]

Table 3: Substituent Effects on ¹⁹F Chemical Shifts (Relative to Parent Compound)

SubstituentPositionOrientationEffect on δFₐₓ (ppm)Effect on δFₑq (ppm)Source
MethylC-3Equatorial+1.3 (shielding)+1.8 (shielding)[7]
MethylC-3Axial-4.9 (deshielding)-5.9 (deshielding)[7]

Conclusion

The gem-difluorocyclohexane moiety is more than just a bioisostere; it is a versatile and information-rich probe for molecular structure, dynamics, and interactions. By mastering the principles and techniques of ¹⁹F NMR outlined in this guide, researchers can unlock a wealth of data that can accelerate synthetic efforts, deepen the understanding of conformational behavior, and drive the discovery of new therapeutics. The inherent sensitivity and clarity of ¹⁹F NMR, when applied to these unique scaffolds, provide a decisive advantage in the complex and challenging field of drug development.

References

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

  • ACD/Labs. (2021, November 1). 19F NMR of Pharmaceuticals [Video]. YouTube. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]

  • Burnell, E. E., & de Lange, C. A. (2019). Ring inversion in cyclohexane: a textbook example. Liquid Crystals, 47(13), 1965–1974. Retrieved from [Link]

  • Spaziante, P., & Roberts, J. D. (1971). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Journal of the American Chemical Society, 93(13), 3284–3288. Retrieved from [Link]

  • Johansson, E. (2015). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. Retrieved from [Link]

  • Gerig, J. T. (1994). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Retrieved from [Link]

  • Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8044-8051. Retrieved from [Link]

  • Ashenhurst, J. (2014, April 18). Cyclohexane Conformations. Master Organic Chemistry. Retrieved from [Link]

  • Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25(1), 163-195. Retrieved from [Link]

  • Li, Z., et al. (2015). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Analytical Methods, 7(19), 8123-8129. Retrieved from [Link]

  • Browne, L. M., et al. (1975). Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Journal of the American Chemical Society, 97(10), 2871-2872. Retrieved from [Link]

  • Wescott, C. R., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8044-8051. Retrieved from [Link]

  • Burnell, E. E., & de Lange, C. A. (2019). Ring inversion in cyclohexane: a textbook example. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2023). Direct Difunctionalization of Unsaturated Peptides: A Strategy for Concurrent Incorporation of Trifluoromethyl and Alkynyl Group. Organic Letters, 25(2), 279-284. Retrieved from [Link]

  • NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. (2022, September 8). [Video]. YouTube. Retrieved from [Link]

  • Junker, J., et al. (2021). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]

  • Gerbst, A. G., et al. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Molecular Biosciences, 8, 723815. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Vulpetti, A., & Dalvit, C. (2019). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Journal of Medicinal Chemistry, 62(5), 2218-2244. Retrieved from [Link]

  • Pinto, A., et al. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. The Journal of Physical Chemistry A, 115(34), 9579-9586. Retrieved from [Link]

  • Hu, D., et al. (2018). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Organic & Biomolecular Chemistry, 16(30), 5484-5488. Retrieved from [Link]

  • Spaziante, P., & Roberts, J. D. (1971). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of the American Chemical Society, 93(13), 3284-3288. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

Infrared spectroscopy of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical principles and practical applications of IR spectroscopy for the structural characterization of this highly functionalized fluorinated scaffold. We will explore the influence of the gem-difluoro substituent on the vibrational frequencies of the ester groups, detail the expected spectral features, and provide a validated experimental protocol for acquiring high-fidelity data. The causality behind spectral interpretation and experimental design is emphasized, grounding the discussion in established spectroscopic principles and their application in a pharmaceutical R&D context.

Introduction: The Convergence of Fluorine Chemistry and Spectroscopic Analysis

The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated compounds are prevalent in a vast array of pharmaceuticals. The precise characterization of these molecules is paramount, ensuring structural integrity and purity throughout the development pipeline.

This compound: A Versatile Scaffold

This compound represents a valuable building block in synthetic chemistry. Its cyclohexane core provides a rigid, three-dimensional sp³-rich scaffold, a feature increasingly sought after to "escape from flatland" in drug discovery and improve physicochemical properties.[1] The diester functionalities offer versatile handles for further chemical elaboration, while the gem-difluoro group at a non-functionalized position serves to lock in specific conformational preferences and enhance metabolic resistance. Its analogs, such as Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, have been investigated for antibacterial and antifungal properties, highlighting the potential of this molecular framework in developing new therapeutic agents.[1]

The Criticality of Spectroscopic Verification

Infrared (IR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive verification of functional groups within a molecule. For a compound like this compound, IR analysis provides immediate confirmation of the critical ester moieties and the successful incorporation of the carbon-fluorine bonds. It serves as a first-line quality control measure in multi-step syntheses and aids in the elucidation of reaction pathways.

Molecular Structure and Conformational Considerations

Structural Analysis

The core structure consists of a cyclohexane ring substituted with two methyl ester groups at the 1 and 3 positions and a geminal difluoro group at the 5-position.

Caption: 2D representation of this compound.

Stereochemistry and Chair Conformations

The relationship between the two ester groups can be either cis or trans. This stereochemistry dictates the conformational stability.

  • cis-Isomer : The two ester groups can be either diaxial (a,a) or diequatorial (e,e). Due to severe steric hindrance from 1,3-diaxial interactions, the diequatorial conformation is overwhelmingly favored.[2]

  • trans-Isomer : One ester group must be axial and the other equatorial (a,e). The ring can flip to an equivalent (e,a) conformation.

For the purpose of spectral prediction, we will primarily consider the most stable conformer, which will be the dominant species in the sample: the cis-diequatorial isomer. The principles discussed, however, apply broadly to either isomer.

Theoretical Infrared Spectral Analysis

The IR spectrum of this molecule is best understood by dissecting it into regions corresponding to its primary functional groups.

The Carbonyl (C=O) Stretching Region: The Impact of Electronegativity

The C=O stretching vibration in esters is one of the most characteristic and intense absorptions in an IR spectrum.[3] For saturated aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ range.[4][5]

A key feature of this compound is the presence of the two highly electronegative fluorine atoms. These atoms exert a powerful electron-withdrawing inductive effect (-I effect) through the sigma framework of the cyclohexane ring. This effect reduces electron density at the carbonyl carbons (C1 and C3), which in turn strengthens the C=O double bond. According to Hooke's Law, a stronger bond (higher force constant) vibrates at a higher frequency.

Expert Insight: We predict the C=O stretching frequency for this molecule to be at the high end of the typical range, likely between 1750-1760 cm⁻¹ . This upward shift is a direct and measurable consequence of the remote electronic influence of the fluorine substituents.

The Carbon-Fluorine (C-F) Stretching Region

The C-F stretching vibrations are characterized by very strong absorptions, typically found in the broad range of 1360-1000 cm⁻¹.[6] The exact position is highly sensitive to the molecular environment.[6] For a gem-difluoro (-CF₂) group, the C-F bonds vibrate together, giving rise to two distinct modes:

  • Asymmetric Stretch: Usually at a higher frequency.

  • Symmetric Stretch: Usually at a lower frequency.

These two strong bands will be prominent features in the upper fingerprint region. Their high intensity may obscure other weaker absorptions in this area.[6]

The Carbon-Oxygen (C-O) Stretching Region

Esters display two distinct C-O stretching vibrations, which contribute to a pattern often referred to as the "Rule of Three" (one C=O stretch and two C-O stretches).[7] These strong absorptions are typically found between 1300 and 1000 cm⁻¹.[5][7]

  • Acyl-Oxygen Stretch (C(=O)-O): This bond has more double-bond character and appears at a higher frequency, typically 1300-1150 cm⁻¹.

  • Alkyl-Oxygen Stretch (O-CH₃): This bond appears at a lower frequency, typically 1150-1000 cm⁻¹.

The overlap of these strong C-O stretches with the strong C-F stretches will make the 1300-1000 cm⁻¹ region particularly complex and dense with intense peaks.

Aliphatic C-H Vibrations
  • Stretching (ν): The sp³ C-H bonds of the cyclohexane ring and the methyl groups will produce medium-intensity absorptions in the 3000-2850 cm⁻¹ region.

  • Bending (δ): Scissoring and rocking vibrations for the CH₂ and CH₃ groups will appear in the 1470-1350 cm⁻¹ range.

The Fingerprint Region (1500 - 500 cm⁻¹)

This region contains a complex array of absorptions arising from bending vibrations and skeletal vibrations of the entire molecule.[8] While individual peak assignment is challenging, the overall pattern is unique to the molecule's specific structure and conformation, serving as a "molecular fingerprint." For this molecule, this region will be dominated by the intense C-F and C-O stretching bands.

Summary of Expected Absorption Bands
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IntensityCausality and Notes
C-H Stretch-CH₂- (ring), -CH₃ (ester)3000 - 2850Mediumsp³ C-H stretching vibrations.
C=O StretchEster (-COOCH₃)1760 - 1750Strong, SharpFrequency is shifted high due to the electron-withdrawing inductive effect of the gem-difluoro group.[4][5]
C-H Bend-CH₂-, -CH₃1470 - 1350Medium to WeakScissoring and bending modes.
C-F Asymmetric StretchGem-difluoro (-CF₂)~1350 - 1200Very StrongOne of two characteristic C-F stretches.[6]
C-O Acyl StretchC(=O)-O1300 - 1150StrongPart of the characteristic ester absorption pattern.[7]
C-F Symmetric StretchGem-difluoro (-CF₂)~1200 - 1100Very StrongThe second characteristic C-F stretch.[6]
C-O Alkyl StretchO-CH₃1150 - 1000StrongThe second C-O stretch in the ester pattern.[7]

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes a self-validating system for obtaining a reliable IR spectrum of this compound.

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹ is required.

Sample Preparation: A Self-Validating Approach

Given that the analyte is likely a liquid or low-melting solid, two primary methods are recommended. Using both and comparing the results provides excellent validation.

  • Method A: Neat Film Transmission (Traditional)

    • Rationale: This classic method provides a clean spectrum of the pure substance without interference from solvents or ATR crystal artifacts.[9] It relies on creating a thin liquid film between two IR-transparent salt plates (e.g., NaCl or KBr).[10]

    • Protocol:

      • Ensure the salt plates are clean, dry, and free of scratches.

      • Place one small drop of the liquid sample onto the center of one plate.

      • Carefully place the second plate on top and give it a slight turn to spread the sample into a thin, uniform film.[9]

      • Mount the plates in the spectrometer's sample holder.

  • Method B: Attenuated Total Reflectance (ATR) (Modern)

    • Rationale: ATR is the dominant modern technique due to its simplicity, speed, and minimal sample preparation.[11] It is ideal for both liquids and solids, requiring only good contact between the sample and the ATR crystal (e.g., diamond or zinc selenide).

    • Protocol:

      • Ensure the ATR crystal surface is impeccably clean. Run a background scan of the clean crystal.

      • Place a single drop of the liquid sample directly onto the crystal surface.

      • If the sample is a solid, place a small amount on the crystal and apply pressure with the built-in clamp to ensure firm contact.[12]

Step-by-Step Data Acquisition Workflow

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis start Start instrument_prep Instrument Purge & Warm-up start->instrument_prep background 1. Acquire Background Spectrum (Empty Beam or Clean ATR Crystal) instrument_prep->background sample_prep Prepare Sample (Neat Film or ATR) sample_scan 2. Place Sample in Beam Path sample_prep->sample_scan background->sample_scan acquire_spectrum 3. Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) sample_scan->acquire_spectrum process 4. Perform Fourier Transform & Ratio against Background acquire_spectrum->process analyze 5. Analyze Spectrum (Peak Picking & Functional Group ID) process->analyze end End analyze->end

Caption: Standard workflow for FTIR data acquisition and processing.

Data Processing and Interpretation
  • Background Subtraction: The instrument software automatically ratios the sample scan against the background scan to remove atmospheric H₂O and CO₂ signals.

  • Peak Picking: Identify the wavenumbers of the major absorption bands.

  • Correlation: Compare the observed peaks with the expected values in the summary table (Section 3.6). Pay close attention to the C=O stretch (verifying the high-frequency shift) and the intense bands in the 1350-1000 cm⁻¹ region, confirming the presence of both C-F and C-O bonds.

Application in a Research & Development Context

Quality Control in Multi-Step Synthesis

In the synthesis of complex molecules for drug discovery, this compound often serves as an early-stage intermediate.[13][14] A quick FTIR scan at the end of its synthesis provides immediate confirmation that the key functional groups are present before proceeding to the next, often more costly, step. The absence of hydroxyl (-OH) bands from starting materials or the presence of the characteristic high-frequency C=O and strong C-F bands validates the success of the reaction.

Elucidating Reaction Mechanisms

By monitoring a reaction over time with in-situ IR spectroscopy, one can track the disappearance of reactant peaks and the appearance of product peaks. For example, in a reaction where the ester groups of this molecule are being modified, monitoring the shift or disappearance of the ~1755 cm⁻¹ C=O band can provide valuable mechanistic insight.

Conclusion

The infrared spectrum of this compound is defined by a set of highly characteristic and intense absorption bands. The most informative features are the strong C=O stretching vibration, which is shifted to a higher frequency (~1750-1760 cm⁻¹) due to the inductive effect of the gem-difluoro group, and the complex, overlapping pattern of very strong C-F and C-O stretching bands in the 1350-1000 cm⁻¹ region. A properly executed FTIR analysis, using either transmission or ATR methods, provides a rapid, reliable, and essential tool for the structural verification and quality control of this versatile fluorinated building block in any research, discovery, or development setting.

References

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Online]. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. University of Calgary Chemistry. [Online]. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary Chemistry. [Online]. Available at: [Link]

  • Hof, F., Scofield, D. M., Schweizer, W. B., & Diederich, F. (2004). A Weak Attractive Interaction between Organic Fluorine and an Amide Group. Angewandte Chemie International Edition, 43(38), 5056–5059. [Online]. Available at: [Link]

  • Cumbes, J. H., et al. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 85(23), 15434–15443. [Online]. Available at: [Link]

  • Riedel, J., et al. (2021). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics, 154(20), 204305. [Online]. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Drawell Instrument Co., Ltd.. [Online]. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. University of Colorado Boulder Department of Chemistry. [Online]. Available at: [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Wikipedia. [Online]. Available at: [Link]

  • StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. StudyCorgi. [Online]. Available at: [Link]

  • Sharma, G. V., et al. (2010). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. Der Pharma Chemica, 2(4), 180-186. [Online]. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac Ltd.. [Online]. Available at: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy. [Online]. Available at: [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? ResearchGate. [Online]. Available at: [Link]

  • Cumbes, J. H., et al. (2020). Conformational Analysis of 1,3-Difluorinated Alkanes. University of Southampton ePrints. [Online]. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Online]. Available at: [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a molecule of interest in medicinal chemistry and materials science due to the unique conformational constraints imposed by the gem-difluoro group. This document details a robust synthetic pathway, methodologies for the separation of the cis and trans diastereomers, in-depth characterization using nuclear magnetic resonance (NMR) spectroscopy, and a thorough conformational analysis of the stereoisomers. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this fluorinated carbocyclic scaffold.

Introduction: The Significance of Fluorinated Cyclohexanes

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of drug design, fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate pKa. The cyclohexane ring is a common scaffold in pharmaceuticals, and its conformational behavior is a critical determinant of biological activity. The gem-difluoro substitution at the 5-position of a 1,3-dicarboxylate cyclohexane ring system introduces unique stereoelectronic effects that significantly influence the conformational equilibrium of the resulting stereoisomers. This guide will explore the synthesis, separation, and detailed stereochemical analysis of the cis and trans isomers of this compound.

Synthesis of this compound

A plausible and efficient multi-step synthesis for this compound is proposed, commencing with the Dieckmann condensation of dimethyl pimelate. This intramolecular cyclization is a classic method for the formation of five- and six-membered rings.[1][2][3]

Overall Synthetic Scheme

Synthetic_Scheme A Dimethyl Pimelate B Dimethyl 2-oxocyclohexane-1,3-dicarboxylate A->B 1. NaOMe, Toluene, Reflux 2. H3O+ C Dimethyl 5,5-difluoro-2-oxocyclohexane-1,3-dicarboxylate B->C Selectfluor®, CH3CN D Dimethyl 5,5-difluoro-2-hydroxycyclohexane-1,3-dicarboxylate C->D NaBH4, MeOH E This compound (cis/trans mixture) D->E 1. MsCl, Et3N, CH2Cl2 2. LiAlH4, THF

Caption: Proposed synthetic pathway for this compound.

Step 1: Dieckmann Condensation of Dimethyl Pimelate

The synthesis initiates with the intramolecular Dieckmann condensation of dimethyl pimelate to form the cyclic β-keto ester, dimethyl 2-oxocyclohexane-1,3-dicarboxylate.[1][4] The use of a non-nucleophilic base such as sodium methoxide in an aprotic solvent like toluene is crucial to promote the condensation while minimizing side reactions.

Experimental Protocol:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add dry toluene (500 mL) and sodium methoxide (1.2 eq).

  • Heat the suspension to reflux.

  • Add a solution of dimethyl pimelate (1.0 eq) in dry toluene (100 mL) dropwise over 2 hours.

  • Continue refluxing for an additional 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Electrophilic Fluorination

The resulting β-keto ester is then subjected to electrophilic fluorination to introduce the gem-difluoro moiety at the C5 position. Selectfluor® (F-TEDA-BF4) is an effective and easy-to-handle electrophilic fluorinating agent for this transformation.[5][6][7]

Experimental Protocol:

  • Dissolve the crude dimethyl 2-oxocyclohexane-1,3-dicarboxylate (1.0 eq) in acetonitrile (200 mL) in a round-bottom flask.

  • Add Selectfluor® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C with a water bath.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC and 19F NMR.

  • Upon completion, quench the reaction with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain dimethyl 5,5-difluoro-2-oxocyclohexane-1,3-dicarboxylate.

Step 3: Reduction of the Ketone

The ketone functionality is then reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.

Experimental Protocol:

  • Dissolve the purified difluorinated β-keto ester (1.0 eq) in methanol (150 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate to yield the crude alcohol.

Step 4: Deoxygenation

The final step involves the deoxygenation of the secondary alcohol to yield the target this compound as a mixture of cis and trans isomers. A two-step procedure involving mesylation followed by reduction with a strong hydride source is proposed.

Experimental Protocol:

  • Dissolve the crude alcohol (1.0 eq) in dichloromethane (150 mL) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C for 2 hours.

  • Wash the reaction mixture with cold 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dry tetrahydrofuran (THF) (150 mL) and cool to 0 °C.

  • Carefully add lithium aluminum hydride (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting suspension through Celite® and concentrate the filtrate to obtain the crude mixture of cis and trans this compound.

Separation of Stereoisomers

The synthesized product is a mixture of two diastereomers: cis and trans. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques. Flash column chromatography on silica gel is a suitable method for this separation on a preparative scale.

Experimental Protocol for Chromatographic Separation:

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent. The amount of silica should be approximately 50-100 times the weight of the crude mixture.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The optimal gradient should be determined beforehand by TLC analysis. A typical starting gradient would be 5% ethyl acetate in hexanes, gradually increasing to 20-30% ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to yield the isolated cis and trans diastereomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization and differentiation of the cis and trans isomers. Key diagnostic signals in the 1H, 13C, and 19F NMR spectra allow for unambiguous assignment of the relative stereochemistry.

1H NMR Spectroscopy

The key to distinguishing the cis and trans isomers lies in the coupling constants (J-values) between the protons at C1, C2, C3, and C4. The Karplus relationship predicts that the vicinal coupling constant (3J) is dependent on the dihedral angle between the coupled protons.[8][9][10] In a chair conformation, axial-axial couplings (dihedral angle ≈ 180°) are large (typically 8-13 Hz), while axial-equatorial and equatorial-equatorial couplings (dihedral angle ≈ 60°) are smaller (typically 2-5 Hz).

  • Cis Isomer: In its most stable diequatorial conformation, the protons at C1 and C3 are both axial. The coupling patterns of the protons at C2 and C4 will reflect both axial-axial and axial-equatorial couplings.

  • Trans Isomer: In its most stable conformation (one substituent axial, one equatorial), the coupling patterns will be more complex due to conformational averaging, but will differ significantly from the cis isomer.

13C NMR Spectroscopy

The 13C NMR spectra will show distinct chemical shifts for each carbon in the two isomers. The carbon bearing the gem-difluoro group (C5) will appear as a triplet due to one-bond C-F coupling. The chemical shifts of the other ring carbons will be influenced by the stereochemistry of the ester groups.

19F NMR Spectroscopy

19F NMR is a powerful tool for characterizing fluorinated compounds.[11] The two fluorine atoms at C5 are diastereotopic and will likely exhibit distinct chemical shifts, appearing as a pair of doublets due to geminal F-F coupling. The chemical shifts will be influenced by the overall conformation of the ring. Based on data for 1,1-difluorocyclohexane, the equatorial fluorine is expected to be downfield of the axial fluorine.[12]

Parameter Cis Isomer (Predicted) Trans Isomer (Predicted)
1H NMR
H1, H3Multiplet, distinct chemical shiftsMultiplet, distinct chemical shifts
H2, H4, H6Complex multipletsComplex multiplets
OCH3Two singlets, ~3.7 ppmTwo singlets, ~3.7 ppm
13C NMR
C=O~170-175 ppm~170-175 ppm
C1, C3~40-45 ppm~40-45 ppm
C5Triplet, ~115-125 ppm (1JCF ≈ 240-250 Hz)Triplet, ~115-125 ppm (1JCF ≈ 240-250 Hz)
OCH3~52 ppm~52 ppm
19F NMR
F-ax, F-eqTwo doublets (2JFF ≈ 230-240 Hz)Two doublets (2JFF ≈ 230-240 Hz)

Conformational Analysis

The conformational preferences of the cis and trans isomers are dictated by the minimization of steric strain, primarily 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is known as its A-value. The A-value for a methoxycarbonyl (-COOCH3) group is approximately 1.27 kcal/mol.

Cis-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

The cis isomer can exist in two chair conformations that are in equilibrium.

Cis_Conformers A Diequatorial (More Stable) B Diaxial (Less Stable) A->B Ring Flip B->A Ring Flip

Caption: Conformational equilibrium of the cis isomer.

  • Diequatorial Conformer: Both methoxycarbonyl groups occupy equatorial positions. This is the more stable conformation as it avoids 1,3-diaxial interactions involving the bulky ester groups.

  • Diaxial Conformer: Both methoxycarbonyl groups are in axial positions. This conformation is significantly destabilized by two 1,3-diaxial interactions between the ester groups and the axial protons at C1 and C5, and C3 and C5 respectively. The energetic cost would be approximately 2 x 1.27 = 2.54 kcal/mol, making this conformer negligibly populated at room temperature.

Trans-Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

The trans isomer also exists as an equilibrium of two chair conformations. In this case, both conformers have one axial and one equatorial methoxycarbonyl group.

Trans_Conformers A Axial-Equatorial B Equatorial-Axial A->B Ring Flip B->A Ring Flip

Caption: Conformational equilibrium of the trans isomer.

The two conformers are energetically equivalent, and therefore will be present in approximately equal amounts at room temperature. Each conformer is destabilized by one 1,3-diaxial interaction involving the axial methoxycarbonyl group, with an energetic cost of about 1.27 kcal/mol.

Relative Stability of Cis and Trans Isomers

The cis isomer, which can adopt a low-energy diequatorial conformation, is predicted to be more stable than the trans isomer, which is locked in a higher-energy axial-equatorial conformation. The energy difference is expected to be approximately 1.27 kcal/mol.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, separation, and stereochemical analysis of the cis and trans isomers of this compound. The provided protocols and theoretical framework offer a solid foundation for researchers working with this and related fluorinated carbocyclic systems. The unique conformational properties imparted by the gem-difluoro group make these molecules valuable building blocks for applications in drug discovery and materials science, where precise control of three-dimensional structure is paramount.

References

  • Hauser, C. R.; Hudson, Jr., B. E. The Claisen Condensation. Organic Reactions1942, 1, 266-302.
  • Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions2011, 15, 1-203.
  • Toda, F.; Suzuki, T.; Higa, S. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. J. Chem. Soc., Perkin Trans. 11998, 3521-3522.
  • Karplus, M. Vicinal Proton Coupling in Nuclear Magnetic Resonance. The Journal of Chemical Physics1959, 30, 11-15.
  • Bothner-By, A. A. Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. Advances in Magnetic Resonance1965, 1, 195-316.
  • Dungan, C. H.; Van Wazer, J. R. Compilation of Reported F19 NMR Chemical Shifts, 1951 to Mid-1967. Wiley-Interscience, 1970.
  • Roberts, J. D. 19F NMR Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of 1,1-Difluorocyclohexane. Journal of the American Chemical Society1976, 98, 4010-4011.
  • Jonas, J.; Allerhand, A.; Gutowsky, H. S. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics1965, 42, 3396-3402.
  • Eliel, E. L.; Allinger, N. L.; Angyal, S. J.; Morrison, G. A. Conformational Analysis. Interscience Publishers, 1965.
  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M. (Diethylamino)sulfur Trifluoride and Related Aminofluorosulfuranes as Fluorinating Agents. Chemical Reviews1999, 99, 191-208.
  • Singh, R. P.; Shreeve, J. M. Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate).
  • Sloop, J. C.; et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry2014, 4, 1-10.
  • Haasnoot, C. A. G.; de Leeuw, F. A. A. M.; Altona, C.
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry1978, 43, 2923-2925.
  • Dieckmann, W. Ueber die Darstellung cyclischer Ketone aus Estern zweibasiger Säuren. Berichte der deutschen chemischen Gesellschaft1894, 27, 102-103.

Sources

The Impact of Gem-Difluorination on Cyclohexane Scaffolds: An In-depth Guide to X-ray Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 5,5-difluorocyclohexane motif, a key structural element, presents unique conformational challenges and opportunities due to the profound electronic effects of the gem-difluoro group. This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 5,5-difluorocyclohexane analogs. We will explore the causal relationships behind experimental design, from synthetic strategies to the nuances of crystal growth, and delve into the detailed interpretation of the resulting crystal structures. By integrating field-proven insights with authoritative references, this document serves as a practical resource for researchers aiming to leverage the structural benefits of this important fluorinated scaffold in drug design and development.

The Strategic Advantage of Fluorine in Cyclohexane Analogs

The introduction of fluorine into organic molecules can dramatically alter their properties. In the context of drug design, the C-F bond is highly polarized and exceptionally strong, leading to significant changes in:

  • Conformation: The gauche effect and dipole-dipole interactions involving C-F bonds can lock the cyclohexane ring into specific chair or twist-boat conformations, which is critical for optimizing binding to biological targets.

  • Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, impacting its ability to cross cell membranes.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a compound's ionization state at physiological pH.

The 5,5-difluorocyclohexane moiety, in particular, introduces a gem-difluoro group that acts as a non-protic polar handle and a powerful conformational director, making it an attractive scaffold for medicinal chemists.

Synthesis and Crystallization of 5,5-Difluorocyclohexane Analogs: A Methodical Approach

The journey from a conceptual molecule to a high-resolution crystal structure is a multi-step process that demands careful planning and execution. Here, we detail a robust workflow for the synthesis and crystallization of 5,5-difluorocyclohexane analogs.

Synthetic Pathway: Deoxofluorination of a Ketone Precursor

A common and effective method for introducing a gem-difluoro group is the deoxofluorination of a corresponding ketone. This approach offers a direct route to the desired scaffold.

Synthesis_Workflow start Commercially Available Starting Material (e.g., 1,3-cyclohexanedione derivative) step1 Protection of Functional Groups (if necessary) start->step1 step2 Synthesis of the Ketone Precursor (e.g., 5-substituted cyclohexan-1,3-dione) step1->step2 step3 Deoxofluorination (e.g., with DAST or Deoxo-Fluor®) step2->step3 step4 Purification (Column Chromatography) step3->step4 product 5,5-Difluorocyclohexane Analog step4->product

Caption: Synthetic workflow for 5,5-difluorocyclohexane analogs.

Experimental Protocol: Synthesis of a 5,5-Difluorocyclohexane Analog

  • Ketone Precursor Synthesis: Begin with a commercially available substituted 1,3-cyclohexanedione. If other reactive functional groups are present, they should be protected using standard protocols.

  • Deoxofluorination:

    • Dissolve the ketone precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), dropwise to the cooled solution. The use of these reagents is favored for their milder reaction conditions compared to sulfur tetrafluoride.

    • Allow the reaction to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 12-24 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 5,5-difluorocyclohexane analog.

Growing High-Quality Single Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method is critical and depends on the physicochemical properties of the compound.

Crystallization_Methods compound Purified 5,5-Difluorocyclohexane Analog methods Crystallization Techniques compound->methods evaporation Slow Evaporation methods->evaporation diffusion Vapor Diffusion (Solvent/Anti-solvent) methods->diffusion cooling Slow Cooling methods->cooling crystal Single Crystal for X-ray Diffraction evaporation->crystal diffusion->crystal cooling->crystal

Caption: Common crystallization methods for small organic molecules.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents).

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble.

    • Over time, the anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.

X-ray Diffraction Analysis: Unveiling the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Xray_Diffraction_Workflow crystal Mount Single Crystal data_collection Data Collection (X-ray Diffractometer) crystal->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures.

Structural Insights: Conformational Analysis and Intermolecular Interactions

The crystal structure of a 5,5-difluorocyclohexane analog provides a wealth of information about its preferred conformation and how it interacts with neighboring molecules in the solid state. While a specific crystal structure for a simple 5,5-difluorocyclohexane was not publicly available at the time of this writing, we can draw valuable insights from theoretical studies and the crystal structure of a closely related analog, cis-4,4-difluorocyclohexane-1-carboxylic acid.

Conformational Preferences of the Difluorocyclohexane Ring

Theoretical studies on difluorocyclohexanes reveal that the stability of different conformers is governed by a delicate balance of steric, electrostatic, and hyperconjugative interactions. For 1,1-difluorocyclohexane, the stability arises from an anomeric-like nF → σ*CF interaction, despite the repulsion between the two fluorine atoms.

The cyclohexane ring in these structures typically adopts a chair conformation . The substituents can occupy either axial or equatorial positions. The introduction of the gem-difluoro group at the 5-position is expected to influence the ring pucker and the conformational equilibrium of other substituents.

Case Study: Crystal Structure of cis-4,4-Difluorocyclohexane-1-carboxylic acid

The crystal structure of cis-4,4-difluorocyclohexane-1-carboxylic acid provides an excellent experimental model to understand the solid-state behavior of gem-difluorinated cyclohexanes.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 6.23 Å, b = 10.54 Å, c = 11.21 Å
β = 98.7°
Ring Conformation Chair
Carboxylic Acid Orientation Equatorial

Key Structural Features:

  • Chair Conformation: The cyclohexane ring adopts a classic chair conformation to minimize steric strain.

  • Equatorial Substituent: The carboxylic acid group occupies an equatorial position, which is generally the more stable position for a bulky substituent.

  • Intermolecular Interactions: The crystal packing is dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. These dimers are further linked into sheets by weaker C-H···O and C-H···F interactions.

Expected Structural Features of 5,5-Difluorocyclohexane Analogs

Based on theoretical calculations and the analysis of related structures, we can anticipate the following for the crystal structures of 5,5-difluorocyclohexane analogs:

  • The cyclohexane ring will predominantly adopt a chair conformation .

  • The gem-difluoro group will influence the puckering of the ring, potentially leading to a slight flattening in the C4-C5-C6 region.

  • The conformational preference of other substituents on the ring will be a result of the interplay between their intrinsic steric and electronic properties and the influence of the 5,5-difluoro group.

  • Intermolecular C-H···F hydrogen bonds are likely to play a significant role in the crystal packing, in addition to other conventional hydrogen bonds (e.g., from hydroxyl or carboxyl groups).

Conclusion

The X-ray crystal structure of 5,5-difluorocyclohexane analogs provides invaluable insights for drug discovery and development. A detailed understanding of their three-dimensional structure allows for the rational design of molecules with optimized conformations for target binding and improved physicochemical properties. The synthetic and crystallographic protocols outlined in this guide provide a robust framework for researchers to obtain and analyze these critical data. While experimental data for the title compounds remain to be broadly published, the combination of theoretical predictions and analysis of closely related structures offers a strong foundation for anticipating their structural behavior and leveraging their unique properties in the design of next-generation therapeutics.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853.
  • Dunitz, J. D., & Gavezzotti, A. (2005). Crystal structure prediction: a continuing challenge.
  • Duarte, F., Amabilino, D. B., & Wouters, J. (2015). The role of fluorine in crystal engineering. CrystEngComm, 17(4), 770-781.
  • Al-Aboudi, A., Al-Awaida, W., & Jaber, H. (2025). Difluorinated Cyclohexanes: Energetics and Intra- and Intermolecular Interactions. ChemPhysChem, e202500648.
  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

  • Francisco, J. S., & Francisco, W. A. (2003). X-Ray Crystallography of Chemical Compounds. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press.
  • Grygorenko, O. O., et al. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry, 84(13), 8487–8496.[1]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.

Sources

The Emergence of a Fluorinated Scaffold: A Technical Guide to the Synthesis and Significance of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a fluorinated carbocyclic compound of increasing interest in medicinal chemistry. While a detailed historical record of its initial discovery remains elusive in publicly accessible literature, its structural motifs suggest a rational design rooted in the strategic application of fluorine in drug development. This document will therefore focus on the logical synthetic pathway, the underlying chemical principles, and the compound's significance as a building block for novel therapeutics.

Introduction: The Strategic Role of Gem-Difluorination in Drug Design

The introduction of fluorine into bioactive molecules is a well-established strategy for modulating their physicochemical and pharmacological properties. The gem-difluoro (CF2) group, in particular, serves as a valuable bioisostere for a carbonyl group or a methylene bridge, offering a unique combination of steric and electronic effects. Its high polarity, coupled with increased lipophilicity and metabolic stability, makes the gem-difluorocyclohexane scaffold an attractive component for modern drug discovery programs. This compound provides a versatile platform for the synthesis of more complex molecules that can benefit from these advantageous properties.

Postulated Synthetic Trajectory: From Dione to Difluoride

Based on established synthetic methodologies for analogous structures, the most probable synthetic route to this compound involves the gem-difluorination of a readily accessible precursor, Dimethyl 5-oxocyclohexane-1,3-dicarboxylate. This transformation is a cornerstone of modern organofluorine chemistry.

Synthesis of the Ketone Precursor: Dimethyl 5-oxocyclohexane-1,3-dicarboxylate

The synthesis of the ketone precursor can be approached through several established methods for forming cyclohexane rings. A common strategy involves a Michael-Claisen condensation. Substituted cyclohexane-1,3-diones are fundamental units in numerous natural products and bioactive compounds.[1]

A plausible and efficient route to a related precursor, 5,5-dimethylcyclohexane-1,3-dione (dimedone), involves the base-catalyzed Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation and subsequent hydrolysis and decarboxylation.[2][3] This highlights a general and robust strategy for the formation of the core cyclohexane-1,3-dione framework.

The Key Transformation: Gem-Difluorination of the Carbonyl Group

The conversion of the carbonyl group in Dimethyl 5-oxocyclohexane-1,3-dicarboxylate to a gem-difluoro group is the critical step in the synthesis of the target molecule. A premier reagent for this transformation is Diethylaminosulfur Trifluoride (DAST). DAST is a widely used fluorinating agent that is highly effective for converting ketones into their corresponding gem-difluoro derivatives under relatively mild conditions.[4]

The use of DAST offers several advantages, including good selectivity and a reduced tendency for elimination or rearrangement side reactions, which can be problematic with other fluorinating agents.[4] This reagent is a liquid that can be handled in standard laboratory glassware at moderate temperatures.[4]

Detailed Experimental Protocol (Postulated)

The following protocol is a scientifically informed projection based on established procedures for similar transformations.

Step 1: Synthesis of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
Step 2: Synthesis of this compound

Reaction: Fluorination of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate using Diethylaminosulfur Trifluoride (DAST).

Materials:

  • Dimethyl 5-oxocyclohexane-1,3-dicarboxylate

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve Dimethyl 5-oxocyclohexane-1,3-dicarboxylate in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Diethylaminosulfur Trifluoride (DAST) (typically 1.5-2.0 equivalents) to the stirred solution via the dropping funnel. Caution: DAST is toxic and moisture-sensitive; handle in a fume hood with appropriate personal protective equipment.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Structural Elucidation and Data

The structure of the final product would be confirmed using standard spectroscopic techniques.

Property Value
Molecular Formula C₁₀H₁₄F₂O₄
Molecular Weight 236.21 g/mol
CAS Number 1296114-57-2
Predicted Boiling Point 262.4 ± 40.0 °C

Data obtained from commercial supplier information.

The Importance and Applications in Medicinal Chemistry

The gem-difluoromethylene group is a key structural motif in modern drug design. Its introduction can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile.

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can increase the half-life of a drug in the body.

  • Lipophilicity and Bioavailability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Conformational Control: The steric and electronic properties of the CF₂ group can influence the conformation of the cyclohexane ring, potentially locking the molecule into a bioactive conformation and improving its binding affinity to a biological target.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be crucial for drug-target interactions and solubility.

The this compound scaffold, with its two ester functionalities, provides convenient handles for further chemical elaboration, allowing for the synthesis of a diverse library of compounds for screening in various therapeutic areas.

Visualizing the Synthesis

Synthetic Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_fluorination Gem-Difluorination Precursor Dimethyl 5-oxocyclohexane- 1,3-dicarboxylate Product Dimethyl 5,5-difluorocyclohexane- 1,3-dicarboxylate Precursor->Product  Fluorination   Reagent DAST (Diethylaminosulfur Trifluoride)

Caption: Synthetic pathway from the ketone precursor to the target compound.

Conclusion

While the specific historical discovery of this compound is not prominently documented, its synthesis can be confidently postulated based on well-established and reliable chemical transformations. The strategic importance of the gem-difluorocyclohexane motif in medicinal chemistry underscores the value of this compound as a versatile building block for the development of novel therapeutics with enhanced pharmacological properties. Further research into the applications of this and related fluorinated scaffolds will undoubtedly continue to enrich the field of drug discovery.

References

  • CN101475482A - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents. (n.d.).
  • Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione | Free Essay Example. (2022, February 13). StudyCorgi. Retrieved from [Link]

  • CN104592038A - Preparation method of 5,5-dimethyl-1,3-cyclohexamethylenediamine - Google Patents. (n.d.).
  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (n.d.). Comptes Rendus de l'Académie des Sciences. Retrieved from [Link]

  • Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. (2022, February 13). StudyCorgi. Retrieved from [Link]

  • US4754064A - Preparation of cyclohexane dicarboxylic acids - Google Patents. (n.d.).
  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. (2022, May 22). National Institutes of Health. Retrieved from [Link]

  • Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate. (2018, August 6). ResearchGate. Retrieved from [Link]

  • CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents. (n.d.).
  • Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition | Organic Letters. (2021, January 26). ACS Publications. Retrieved from [Link]

  • US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and ... - Google Patents. (n.d.).
  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. (n.d.). Arkat USA. Retrieved from [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents. (n.d.).

Sources

Methodological & Application

Application Note: A Practical Synthesis of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed experimental protocol for the synthesis of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a valuable fluorinated building block for pharmaceutical and materials science research. The synthesis is achieved through a direct deoxofluorination of the commercially available Dimethyl 5-oxocyclohexane-1,3-dicarboxylate using diethylaminosulfur trifluoride (DAST). This protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible method for accessing this important gem-difluorinated carbocyclic scaffold.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Geminal difluorination, in particular, serves as a bioisosteric replacement for a carbonyl group or a hydrated carbonyl, offering a strategy to modulate the local electronic environment and conformational preferences of a molecule without significantly altering its overall size. This compound is a versatile building block that incorporates this valuable motif within a synthetically tractable carbocyclic framework. Its diester functionality allows for further chemical elaboration, making it an attractive starting material for the synthesis of complex fluorinated molecules with potential applications in drug discovery and materials science.

This protocol details a straightforward and efficient method for the synthesis of this compound via the deoxofluorination of a readily available keto-diester precursor.

Reaction Scheme

The overall synthetic transformation is depicted below:

Caption: Synthesis of this compound.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate≥97%Commercially available
Diethylaminosulfur trifluoride (DAST)Reagent gradeCommercially available
Dichloromethane (DCM), anhydrous≥99.8%, anhydrousCommercially available
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent grade-
Brine (saturated aqueous NaCl)Reagent grade-
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeCommercially available
Diethyl etherACS gradeCommercially available
HexanesACS gradeCommercially available
Round-bottom flask, two-necked--
Magnetic stirrer and stir bar--
Addition funnel--
Ice bath--
Separatory funnel--
Rotary evaporator--
Flash chromatography system--
NMR spectrometer--
Mass spectrometer--

Safety Precautions: Diethylaminosulfur trifluoride (DAST) is a toxic, corrosive, and moisture-sensitive reagent that can decompose violently at elevated temperatures.[2] All manipulations involving DAST should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Dimethyl 5-oxocyclohexane-1,3-dicarboxylate (1.0 g, 4.67 mmol).

    • The flask is sealed with a septum, and the atmosphere is replaced with dry nitrogen.

    • Add anhydrous dichloromethane (20 mL) to the flask to dissolve the starting material.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DAST:

    • Charge the dropping funnel with diethylaminosulfur trifluoride (DAST) (0.93 mL, 7.00 mmol, 1.5 equivalents).

    • Add the DAST dropwise to the stirred solution of the keto-diester over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Reaction Quench and Workup:

    • Upon completion of the reaction, carefully and slowly quench the reaction by adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (50 mL). Caution: This should be done slowly as gas evolution may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless oil.

Characterization Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Peaks corresponding to the methoxy protons (singlet, ~3.7 ppm), the protons on the cyclohexane ring.
¹³C NMR Peaks for the ester carbonyls (~170 ppm), the CF₂ carbon (triplet, ~120 ppm), and other ring carbons.
¹⁹F NMR A singlet corresponding to the two equivalent fluorine atoms.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₀H₁₄F₂O₄.
Yield Expected yield is typically in the range of 60-80%.

Discussion

The choice of DAST as the fluorinating agent is based on its well-established utility in converting ketones to geminal difluorides under relatively mild conditions.[2] The mechanism of this transformation involves the initial reaction of the enol or enolate of the ketone with DAST to form a sulfinate ester intermediate. Subsequent intramolecular nucleophilic attack by fluoride, or intermolecular attack from another equivalent of DAST, leads to the formation of the gem-difluoro compound.

It is crucial to use anhydrous conditions, as DAST reacts readily with water. The slow, dropwise addition of DAST at 0 °C helps to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the conversion to the difluorinated product.

The aqueous workup with sodium bicarbonate is essential to neutralize any remaining DAST and acidic byproducts. Purification by flash chromatography is generally effective in separating the desired product from any unreacted starting material or minor side products.

Workflow Diagram

G A 1. Dissolve Starting Material B 2. Cool to 0 °C A->B C 3. Add DAST Dropwise B->C D 4. Warm to Room Temperature & Stir C->D E 5. Quench with NaHCO₃ (aq) D->E F 6. Aqueous Workup E->F G 7. Dry & Concentrate F->G H 8. Purify by Chromatography G->H I 9. Characterize Product H->I

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following this procedure, researchers can efficiently access this valuable fluorinated building block for their synthetic endeavors in medicinal chemistry and materials science. The use of a commercially available starting material and a well-established fluorination reagent makes this protocol accessible to a broad range of synthetic chemists.

References

  • Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999 , 64 (19), 7048–7054. [Link]

  • Singh, R. P.; Shreeve, J. M. Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate). Acc. Chem. Res.2004 , 37 (1), 31–44. [Link]

  • O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev.2008 , 37, 308-319. [Link]

  • Organic Syntheses. 5,5-dimethyl-1,3-cyclohexanedione. [Link]

  • Kim, D.; Lim, H. N. Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Org. Lett.2020 , 22 (19), 7465–7469. [Link]

  • Thieme Chemistry. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. [Link]

  • Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]

Sources

Application Notes and Protocols for the Gem-difluorination of Dimethyl Cyclohexane-1,3-dione-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Gem-Difluorinated Motifs in Drug Discovery

The introduction of fluorine into organic molecules is a paramount strategy in modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The gem-dinal difluoromethylene group (CF₂) is of particular interest as a bioisostere for a carbonyl group, ether linkage, or other polar functional groups. Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity and pKa, and improve binding affinity to biological targets through unique electronic interactions. This guide provides a comprehensive overview and detailed protocols for the gem-difluorination of dimethyl cyclohexane-1,3-dione-5-carboxylate, a versatile scaffold for the synthesis of novel therapeutic agents.

Mechanistic Insights: The Electrophilic Fluorination of β-Dicarbonyl Compounds

The gem-difluorination of 1,3-dicarbonyl compounds, such as dimethyl cyclohexane-1,3-dione-5-carboxylate, proceeds via a sequential electrophilic fluorination mechanism. The success of this transformation hinges on the ability of the substrate to form an enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic fluorine source.

The most widely employed and user-friendly electrophilic fluorinating agents are N-F reagents, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent example due to its stability, safety, and high reactivity.[1]

The reaction can be conceptually divided into two successive fluorination steps:

  • Monofluorination: The initial and generally rapid step involves the formation of the enol tautomer of the β-dicarbonyl compound, which attacks the electrophilic fluorine of Selectfluor to yield the α-monofluorinated product.

  • Difluorination: The subsequent fluorination of the monofluorinated intermediate is often the rate-limiting step.[1] This is because the electron-withdrawing effect of the first fluorine atom reduces the acidity of the remaining α-proton and disfavors the formation of the necessary enol intermediate for the second fluorination.

The efficiency of the second fluorination can be influenced by several factors, including the reaction solvent, temperature, and the presence of additives that can promote enolization.

Electrophilic Fluorination Mechanism cluster_0 Step 1: Monofluorination cluster_1 Step 2: Difluorination Start Dimethyl Cyclohexane-1,3-dione-5-carboxylate Enol Enol Intermediate Start->Enol Tautomerization Monofluoro α-Monofluoro Intermediate Enol->Monofluoro Nucleophilic Attack Selectfluor1 Selectfluor® Selectfluor1->Monofluoro Enol2 Monofluoro Enol Intermediate Monofluoro->Enol2 Tautomerization (Rate-limiting) Difluoro Gem-Difluoro Product Enol2->Difluoro Nucleophilic Attack Selectfluor2 Selectfluor® Selectfluor2->Difluoro

Figure 1: General mechanism for the gem-difluorination of a β-dicarbonyl compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierGrade
Dimethyl cyclohexane-1,3-dione-5-carboxylateMajor Aldrich≥98%
Selectfluor®Major AldrichReagent grade, ≥95%
Acetonitrile (MeCN)Major AldrichAnhydrous, 99.8%
Dichloromethane (DCM)Fisher ChemicalHPLC grade
Ethyl acetate (EtOAc)Fisher ChemicalHPLC grade
HexanesFisher ChemicalHPLC grade
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher ChemicalLaboratory grade
BrineFisher ChemicalLaboratory grade
Anhydrous magnesium sulfate (MgSO₄)Fisher ChemicalLaboratory grade
Protocol 1: Gem-Difluorination using Selectfluor® in Acetonitrile

This protocol is a general method adaptable for the gem-difluorination of β-dicarbonyl compounds and is expected to be effective for the target substrate.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add dimethyl cyclohexane-1,3-dione-5-carboxylate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Reagent Addition: Add Selectfluor® (2.2 eq) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction may take several hours to days for complete difluorination.[1]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired gem-difluorinated product.

Protocol 2: Enhanced Difluorination with Elevated Temperature

For substrates where the second fluorination is particularly sluggish, elevated temperatures can be employed to promote the enolization of the monofluorinated intermediate.

Step-by-Step Procedure:

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1.

  • Reagent Addition and Heating: Add Selectfluor® (2.2 eq) to the solution at room temperature. Then, heat the reaction mixture to 50-60 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5 and 6 from Protocol 1.

Data Presentation and Expected Outcomes

ParameterExpected Value/Observation
Starting Material Dimethyl cyclohexane-1,3-dione-5-carboxylate
Product Dimethyl 2,2-difluoro-cyclohexane-1,3-dione-5-carboxylate
Fluorinating Agent Selectfluor®
Stoichiometry Substrate:Selectfluor® (1:2.2)
Solvent Acetonitrile
Temperature Room temperature or 50-60 °C
Reaction Time 12-72 hours (highly substrate-dependent)
Yield 60-90% (expected range, optimization may be required)
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry
¹⁹F NMR A characteristic singlet or AB quartet in the range of -90 to -120 ppm is expected for the CF₂ group.

Troubleshooting and Key Considerations

  • Incomplete Difluorination: If significant amounts of the monofluorinated product remain, consider increasing the reaction temperature, prolonging the reaction time, or adding a mild, non-nucleophilic base to facilitate the second enolization.

  • Side Reactions: Over-fluorination or degradation of the starting material can occur with prolonged reaction times at elevated temperatures. Careful monitoring is crucial.

  • Purification Challenges: The polarity of the monofluorinated and difluorinated products may be similar, requiring careful optimization of the column chromatography conditions for effective separation.

Experimental Workflow Diagram

Experimental Workflow Start Start Setup Reaction Setup: Substrate + Anhydrous MeCN Start->Setup Addition Add Selectfluor® (2.2 eq) Setup->Addition Stir Stir at RT or Heat (50-60 °C) Addition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterization: NMR, MS Purify->Characterize End End Product Characterize->End

Figure 2: Step-by-step experimental workflow for gem-difluorination.

Conclusion

The gem-difluorination of dimethyl cyclohexane-1,3-dione-5-carboxylate using Selectfluor® is a robust and accessible method for synthesizing valuable fluorinated building blocks. Understanding the two-step mechanism and the factors influencing the second fluorination is key to optimizing the reaction for high yields. The protocols provided herein serve as a comprehensive guide for researchers in drug discovery and organic synthesis to effectively incorporate the gem-difluoromethylene motif into their target molecules.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Ni, C., & Hu, J. (2014). The unique role of fluorine in the design of logs and related inhibitors. Chemical Society Reviews, 43(18), 6874-6886. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Recent advances in the chemistry of N-F reagents. Accounts of Chemical Research, 37(1), 31-44. [Link]

  • Tang, L., Yang, Z., Jiao, J., Cui, Y., Zou, G., Zhou, Q., ... & Ma, X. (2019). Chemoselective Mono-and Difluorination of 1, 3-Dicarbonyl Compounds. The Journal of Organic Chemistry, 84(16), 10449-10458. [Link]

Sources

Application Notes and Protocols for the Esterification of 5,5-Difluorocyclohexane-1,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The gem-difluorocyclohexane motif, in particular, is a valuable scaffold in medicinal chemistry. The two fluorine atoms can act as a bioisostere for a carbonyl group or a gem-dimethyl group, influencing conformation, metabolic stability, and binding affinity.[1][2] The diesters of 5,5-difluorocyclohexane-1,3-dicarboxylic acid are key intermediates for incorporating this valuable structural unit into more complex drug candidates.[3] The carboxylic acid functional groups provide convenient handles for further chemical transformations, making their esterification a critical step in many synthetic routes.[4]

This guide provides a comprehensive overview of the esterification of 5,5-difluorocyclohexane-1,3-dicarboxylic acid, addressing the unique challenges posed by this substrate and offering detailed protocols for various synthetic strategies.

Challenges in the Esterification of 5,5-Difluorocyclohexane-1,3-dicarboxylic Acid

The esterification of this particular dicarboxylic acid presents several challenges that must be considered when selecting a synthetic method:

  • Steric Hindrance: The cyclohexane ring and the two carboxylic acid groups can create a sterically congested environment around the reaction centers. This can hinder the approach of the alcohol nucleophile, potentially leading to slow reaction rates and incomplete conversion.[5]

  • Electronic Effects: The electron-withdrawing nature of the two fluorine atoms can influence the acidity of the carboxylic acid protons and the reactivity of the carbonyl carbons.

  • Diesterification vs. Monoesterification: Achieving selective monoesterification or ensuring complete diesterification can be challenging. Controlling the stoichiometry and reaction conditions is crucial to obtain the desired product.[6]

  • Equilibrium Limitations: As with many esterification reactions, the formation of water as a byproduct can lead to an equilibrium that limits the yield of the ester.[7][8]

Methodology I: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and often cost-effective method for converting carboxylic acids to esters using an excess of alcohol in the presence of a strong acid catalyst.[7][9][10]

Causality Behind Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a large excess, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.[9]

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

  • Water Removal: The removal of water as it is formed is critical for achieving high yields. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, particularly with alcohols that form an azeotrope with water, or by the use of a dehydrating agent.[9]

Detailed Protocol: Diethyl 5,5-difluorocyclohexane-1,3-dicarboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add 5,5-difluorocyclohexane-1,3-dicarboxylic acid (1.0 eq), ethanol (10-20 eq, serving as both reactant and solvent), and toluene (as an azeotroping agent to fill the Dean-Stark trap).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) or p-toluenesulfonic acid monohydrate (0.1-0.2 eq) to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, with the denser water separating to the bottom. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Fischer Esterification Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Dicarboxylic Acid, Alcohol (excess), and Toluene B Add Acid Catalyst (H₂SO₄ or TsOH) A->B C Heat to Reflux with Dean-Stark Trap B->C D Monitor Reaction (TLC/LC-MS) C->D E Cool and Neutralize (aq. NaHCO₃) D->E F Aqueous Workup (Extraction & Washes) E->F G Dry and Concentrate F->G H Purify (Distillation/Chromatography) G->H

Caption: Workflow for Fischer-Speier Esterification.

Methodology II: Steglich Esterification for Sterically Hindered Substrates

For substrates where steric hindrance is a significant barrier, the Steglich esterification, which utilizes a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP), is a powerful alternative.[12] This method is particularly advantageous as it proceeds under mild conditions and avoids the generation of water.[5]

Causality Behind Experimental Choices
  • DCC (Dicyclohexylcarbodiimide): DCC acts as a dehydrating agent by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12]

  • DMAP (4-Dimethylaminopyridine): DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[5][12]

  • Anhydrous Conditions: This reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates.

Detailed Protocol: Dibenzyl 5,5-difluorocyclohexane-1,3-dicarboxylate
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5,5-difluorocyclohexane-1,3-dicarboxylic acid (1.0 eq), benzyl alcohol (2.2 eq), and anhydrous dichloromethane (CH₂Cl₂).[12]

  • Catalyst Addition: Add DMAP (0.1-0.2 eq) to the solution and stir until it dissolves.[12]

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (2.2 eq) in anhydrous CH₂Cl₂ dropwise over 15-30 minutes.[5][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[12]

  • Workup:

    • Filter off the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous sodium bicarbonate, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Steglich Esterification Mechanism

Steglich_Esterification Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP N_Acylpyridinium->DMAP Ester R-COOR' N_Acylpyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Simplified mechanism of Steglich Esterification.

Alternative Esterification Strategies

While Fischer and Steglich esterifications are common, other methods may be suitable depending on the specific requirements of the synthesis.

  • Acyl Chloride Formation Followed by Alcoholysis: The dicarboxylic acid can be converted to the more reactive diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diacyl chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the diester. This method is often high-yielding but requires the handling of corrosive and moisture-sensitive reagents.

  • Uronium-Based Coupling Agents: Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) can be used to activate the carboxylic acid for esterification under mild conditions.[13][14] These reagents are often used in peptide synthesis and are effective for forming ester bonds with sensitive substrates.

Data Summary and Comparison of Methods

MethodCatalyst/ReagentTemperatureKey AdvantagesKey Disadvantages
Fischer-Speier H₂SO₄ or TsOHRefluxCost-effective, suitable for large scale.[9]Equilibrium-limited, requires high temperatures, may not be suitable for sensitive substrates.
Steglich DCC/DMAP0 °C to RTMild conditions, high yields for sterically hindered substrates, no water byproduct.[5][12]Stoichiometric amounts of coupling agent required, DCU byproduct can be difficult to remove completely.
Acyl Chloride SOCl₂ or (COCl)₂RT to RefluxHigh reactivity, often high yields.Harsh reagents, generation of HCl, requires anhydrous conditions.
Uronium Coupling TBTU/BaseRoom TempVery mild conditions, suitable for sensitive substrates.[14]Higher cost of reagents.

Product Characterization and Analytical Methods

The successful synthesis and purity of the target diester must be confirmed through appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by comparing the R_f values of the starting material, product, and any intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the product. The disappearance of the carboxylic acid proton signal in ¹H NMR and the appearance of new signals corresponding to the ester alkyl group are key indicators of a successful reaction. ¹⁹F NMR will confirm the presence of the gem-difluoro group.

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the product and assess its purity.[15][16]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester (typically 1730-1750 cm⁻¹) are characteristic changes to look for.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Handle with extreme care.

  • DCC: Dicyclohexylcarbodiimide is a potent allergen and skin sensitizer. Avoid inhalation and skin contact.[5]

  • Thionyl Chloride and Oxalyl Chloride: These reagents are highly corrosive and react violently with water to release toxic gases (SO₂ and HCl/CO/CO₂, respectively). They must be handled with extreme caution in a fume hood under anhydrous conditions.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care. Ethers can form explosive peroxides upon storage.

Conclusion

The esterification of 5,5-difluorocyclohexane-1,3-dicarboxylic acid is a crucial transformation for the synthesis of advanced intermediates in drug discovery. The choice of method depends on the scale of the reaction, the sensitivity of the substrates, and the available resources. For simple, robust syntheses, the Fischer-Speier esterification is a viable option, provided that water is effectively removed. For more sterically demanding alcohols or when milder conditions are required, the Steglich esterification offers a reliable and high-yielding alternative. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully approach this synthetic challenge.

References

  • Master Organic Chemistry. (n.d.). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 2988–2991.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

  • AIP Publishing. (2018). Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol. Retrieved from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • TSFX. (n.d.). The Preparation and Identification of an Ester. Retrieved from [Link]

  • PubMed. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • ResearchGate. (n.d.). Further examples of difluorcyclopropanes in modern drug discovery. Retrieved from [Link]

  • RSC Publishing. (2022). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Retrieved from [Link]

  • PMC - NIH. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Camosun College. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 5,5-Difluorocyclohexane-1,3-dicarboxylate Scaffold

The gem-difluorinated cyclohexane motif is of significant interest in medicinal chemistry and materials science. The introduction of a difluoromethylene (CF₂) group can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and conformational preferences.[1][2] The 5,5-difluoro substitution on a cyclohexane-1,3-dicarboxylate core offers a unique combination of a conformationally restricted scaffold with the electronic effects of the gem-difluoro group. This makes dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate a valuable starting material for the synthesis of novel bioactive molecules and functional materials.

This guide provides detailed protocols for the key derivatization reactions of this compound, including hydrolysis to the corresponding dicarboxylic and monocarboxylic acids, reduction to the diol, and amidation to the diamide. The experimental procedures are designed to be robust and reproducible, and the underlying chemical principles are explained to provide a deeper understanding of the transformations.

Conformational Considerations of the 5,5-Disubstituted Cyclohexane-1,3-dicarboxylate Ring System

The reactivity of the ester groups in this compound is influenced by the conformational preferences of the cyclohexane ring. In a 1,3-disubstituted cyclohexane, the substituents can adopt either axial or equatorial positions.[3][4] For the cis-isomer, the diequatorial conformation is generally more stable to avoid 1,3-diaxial interactions.[5] In the case of the trans-isomer, one substituent is axial and the other is equatorial. The presence of the bulky gem-difluoro group at the 5-position will also influence the ring conformation and the accessibility of the ester groups to reagents. These steric factors are important considerations when designing synthetic strategies.

Derivatization Pathways of this compound

The diester functionality of the title compound allows for a variety of chemical transformations, providing access to a range of valuable derivatives. The primary derivatization pathways are outlined below:

Derivatization_Pathways start This compound diacid 5,5-Difluorocyclohexane-1,3-dicarboxylic acid start->diacid Complete Hydrolysis monoacid Methyl 5,5-difluorocyclohexane-1,3-dicarboxylate (monoacid) start->monoacid Selective Mono-hydrolysis diol 5,5-Difluorocyclohexane-1,3-diyldimethanol start->diol Reduction diamide 5,5-Difluorocyclohexane-1,3-dicarboxamide start->diamide Amidation

Caption: Key derivatization pathways of this compound.

Hydrolysis to Carboxylic Acids

The hydrolysis of the diester to the corresponding dicarboxylic acid or mono-ester is a fundamental transformation that opens up a wide range of further derivatization possibilities, such as amide coupling reactions.

Complete Hydrolysis to 5,5-Difluorocyclohexane-1,3-dicarboxylic Acid

Scientific Rationale: Saponification, the hydrolysis of an ester under basic conditions, is an effective method for converting diesters to their corresponding dicarboxylic acids.[4] The reaction is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like methanol or ethanol to ensure the solubility of the starting material. The reaction is driven to completion by the irreversible deprotonation of the initially formed carboxylic acid by the base.[4] Subsequent acidification protonates the carboxylate salt to yield the dicarboxylic acid.

Protocol: Saponification of this compound

Parameter Value Rationale
Starting Material This compound1.0 eq
Reagent Sodium Hydroxide (NaOH)2.5 - 3.0 eq
Solvent Methanol/Water (3:1 v/v)Co-solvent system for solubility
Temperature Reflux (approx. 65-70 °C)To accelerate the reaction rate
Reaction Time 4-6 hoursTo ensure complete hydrolysis
Work-up Acidification with HClTo protonate the dicarboxylate

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (2.5-3.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • The dicarboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5,5-difluorocyclohexane-1,3-dicarboxylic acid.

Selective Mono-hydrolysis

Scientific Rationale: Selective mono-hydrolysis of a symmetric diester can be challenging but is achievable under carefully controlled conditions.[6] Using a limited amount of base and a lower reaction temperature can favor the formation of the mono-ester. A semi-two-phase system using THF and aqueous NaOH at low temperatures has been shown to be effective for the selective mono-hydrolysis of symmetric diesters.[7]

Protocol: Selective Mono-saponification

Parameter Value Rationale
Starting Material This compound1.0 eq
Reagent Sodium Hydroxide (NaOH)1.0 - 1.1 eq
Solvent Tetrahydrofuran (THF)/WaterSemi-two-phase system
Temperature 0 °C to room temperatureTo control the reaction rate
Reaction Time 12-24 hoursTo allow for selective hydrolysis
Work-up Acidification and ExtractionTo isolate the mono-acid

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in THF in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide (1.0-1.1 eq).

  • Stir the biphasic mixture vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 10-20 hours.

  • Monitor the reaction by TLC to maximize the formation of the mono-ester.

  • Once the desired conversion is reached, acidify the reaction mixture to pH 3-4 with dilute HCl.

  • Extract the product with ethyl acetate. The organic layer will contain the desired mono-ester, unreacted starting material, and a small amount of the diacid.

  • Purify the mono-ester by column chromatography on silica gel.

Reduction to 5,5-Difluorocyclohexane-1,3-diyldimethanol

Scientific Rationale: The reduction of esters to primary alcohols is a common transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to alcohols.[8][9][10] The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the methoxide and a second hydride attack on the intermediate aldehyde.[11] Due to the high reactivity of LiAlH₄, the reaction must be carried out in an anhydrous ethereal solvent such as diethyl ether or THF under an inert atmosphere.[12]

LAH_Reduction Diester This compound Intermediate Aldehyde Intermediate Diester->Intermediate 1. LiAlH4 (1st Hydride) Diol 5,5-Difluorocyclohexane-1,3-diyldimethanol Intermediate->Diol 2. LiAlH4 (2nd Hydride) Diol_product Final Diol Product Diol->Diol_product 3. H3O+ Workup

Caption: Workflow for the LiAlH₄ reduction of the diester to the diol.

Protocol: LiAlH₄ Reduction of this compound

Parameter Value Rationale
Starting Material This compound1.0 eq
Reagent Lithium Aluminum Hydride (LiAlH₄)2.0 - 2.5 eq
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous ethereal solvent
Temperature 0 °C to refluxTo control the initial reaction and then drive it to completion
Reaction Time 2-4 hoursTo ensure complete reduction
Work-up Fieser workup (sequential addition of H₂O, NaOH, H₂O)To safely quench the excess LiAlH₄ and precipitate aluminum salts

Step-by-Step Procedure:

  • To a dry three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add LiAlH₄ (2.0-2.5 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the mixture through a pad of Celite® and wash the filter cake with THF.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diol.

  • Purify the diol by recrystallization or column chromatography.

Amidation to 5,5-Difluorocyclohexane-1,3-dicarboxamide

Scientific Rationale: The conversion of esters to amides, known as aminolysis, can be challenging due to the lower reactivity of esters compared to other carboxylic acid derivatives. Direct amidation of the diester can be achieved by heating the ester with an amine, often in the presence of a catalyst.[11] Alternatively, a more efficient two-step process involves the hydrolysis of the diester to the dicarboxylic acid, followed by amide coupling using a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

Direct Amidation of the Diester

Protocol: Direct Aminolysis of this compound

Parameter Value Rationale
Starting Material This compound1.0 eq
Reagent Amine (e.g., benzylamine)>2.0 eq
Solvent Methanol or neatTo facilitate the reaction
Temperature High temperature (e.g., 100-150 °C)To drive the reaction
Reaction Time 24-48 hoursTo achieve reasonable conversion

Step-by-Step Procedure:

  • In a sealed tube, combine this compound (1.0 eq) and the desired primary amine (>2.0 eq).

  • Heat the mixture to 100-150 °C for 24-48 hours.

  • Cool the reaction mixture and purify the resulting diamide by recrystallization or column chromatography.

Two-Step Amidation via the Dicarboxylic Acid

This is often the more efficient and higher-yielding method.

Protocol: Amide Coupling of 5,5-Difluorocyclohexane-1,3-dicarboxylic Acid

Parameter Value Rationale
Starting Material 5,5-Difluorocyclohexane-1,3-dicarboxylic acid1.0 eq
Reagent Amine2.2 eq
Coupling Agent HATU or DCCTo activate the carboxylic acid
Base Diisopropylethylamine (DIPEA)To neutralize the acid and facilitate coupling
Solvent Dimethylformamide (DMF)A polar aprotic solvent suitable for amide coupling
Temperature 0 °C to room temperatureMild conditions to prevent side reactions
Reaction Time 12-24 hoursFor complete reaction

Step-by-Step Procedure:

  • Dissolve 5,5-difluorocyclohexane-1,3-dicarboxylic acid (1.0 eq) in DMF.

  • Add the amine (2.2 eq) and DIPEA (2.5 eq).

  • Cool the mixture to 0 °C and add the coupling agent (e.g., HATU, 2.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diamide by column chromatography or recrystallization.

Conclusion

The derivatization of this compound provides access to a variety of functionalized building blocks with potential applications in drug discovery and materials science. The protocols outlined in this guide offer reliable methods for the synthesis of the corresponding dicarboxylic acid, mono-ester, diol, and diamide. The choice of derivatization strategy will depend on the desired target molecule and the specific requirements of the synthetic route. Careful consideration of the reaction conditions and purification methods is essential for obtaining high yields and purity of the desired products.

References

  • U.S. Patent 3,027,398, issued March 27, 1962, for "Process for preparing dimethyl 1,4-cyclohexanedicarboxylate." [URL: https://patents.google.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [URL: https://pubmed.ncbi.nlm.nih.gov/35191028/]
  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6 Part-6: Conformation-VI CONTENTS. [URL: https://www.spcmc.ac.in/files/studymaterial/file/1608791018CHEMISTRY%20(HONS.)%20SEM-5,%20CC-12%20PART-6,%20PPT-6.pdf]
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [URL: https://www.masterorganicchemistry.
  • Cho, H. (2007). SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA [Doctoral dissertation, Texas Tech University]. [URL: https://ttu-ir.tdl.org/handle/2346/19089]
  • StudyCorgi. (2025, February 13). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [URL: https://studycorgi.com/synthesis-of-5-5-dimethylcyclohexane-1-3-dione/]
  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [URL: https://www.adichemistry.com/organic/organicreagents/lialh4/lithium-aluminium-hydride-lialh4-1.html]
  • Chemistry LibreTexts. (2019, August 27). 3.9: Conformations of Disubstituted Cycloalkanes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/03%3A_Conformations_of_Alkanes_and_Cycloalkanes/3.
  • Axenrod, T., et al. (2000). Synthesis and Characterization of 5-Substituted 1,3-Diazacyclohexane Derivatives. The Journal of Organic Chemistry, 65(4), 1200–1206. [URL: https://sci-hub.se/10.1021/jo991524o]
  • Chemistry LibreTexts. (2020, June 21). 2.16: Conformations of Disubstituted Cyclohexanes. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/2%3A_Structure_and_Reactivity_of_Molecules/2.
  • Herndon, J. W., et al. (2014). Design, Synthesis, and Diversification of 5,5-Dimethyl Cyclohexen-1,4-dione Library. ACS combinatorial science, 16(10), 534–545. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4195321/]
  • Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [URL: http://www.orgsyn.org/demo.aspx?prep=CV7P0062]
  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Carboxylic_Acids_and_Esters/19.09%3A_Reduction_of_Esters]
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. [URL: https://chem.libretexts.org/Courses/Diablo_Valley_College/Chem_121_-Organic_Chemistry_II/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.03%3A_Reductions_using_NaBH4_LiAlH4]
  • Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0200]
  • Organic Mechanisms. (2020, January 16). LiAlH4 Reduction, Ester To Alcohol Mechanism | Organic Chemistry [Video]. YouTube. [URL: https://www.youtube.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [URL: http://www.orgsyn.org/demo.aspx?prep=v85p0001]
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/04%3A_The_Shapes_of_Molecules/4.
  • Scholars Research Library. (n.d.). Synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione and arylaldehydes in water in presence of sodium bicarbonate. [URL: https://www.scholarsresearchlibrary.
  • Organic Chemistry Portal. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. [URL: https://www.organic-chemistry.org/abstracts/lit1/081.shtm]
  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. [URL: https://courses.lumenlearning.com/suny-potsdam-organic-chemistry-2/chapter/19-3-reductions-using-nabh4-lialh4/]
  • Enamine. (n.d.). gem-Difluorinated Amines for Drug Design. [URL: https://enamine.

Sources

Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in the Synthesis of Fluorinated Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of fluorinated ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with byproduct formation in their reactions. We understand that the unique electronic properties of fluorinated compounds can lead to unexpected side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and eliminate common impurities, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Double-Edged Sword of Fluorine in Ester Synthesis

Fluorinated esters are invaluable intermediates in organic synthesis, offering modulated reactivity for transformations under mild conditions.[1] The high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon, making these esters excellent acylating agents. However, this enhanced reactivity can also open pathways to various side reactions. This guide will equip you with the knowledge to anticipate and address these challenges head-on.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the synthesis of fluorinated esters.

FAQ 1: My reaction is producing the starting carboxylic acid. What is causing this, and how can I prevent it?

Answer: The presence of the starting carboxylic acid in your product mixture is a classic sign of ester hydrolysis.

The Culprit: Hydrolysis

Esterification, particularly the Fischer-Speier method, is a reversible reaction.[2][3][4][5] The reverse reaction, hydrolysis, is the cleavage of the ester bond by water to regenerate the carboxylic acid and the alcohol.[6][7] This can be catalyzed by both acids (the same catalyst used for the esterification) and bases.[6][7]

Fluorinated esters can exhibit different susceptibilities to hydrolysis. The electron-withdrawing nature of fluorine atoms can significantly impact the kinetic stability of the ester linkage, with hydrolysis rates increasing with the number of fluorine atoms on the alcohol moiety.[8]

Visualizing the Mechanism: Fischer Esterification and its Reversible Hydrolysis

Fischer_Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ R_F_OH Fluorinated Alcohol (R'-OH) H_plus H+ Protonated_RCOOH->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Protonated_RCOOH - R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water_byproduct Water (H₂O) Protonated_Ester->Tetrahedral_Intermediate + H₂O Ester Fluorinated Ester (R-COOR') Protonated_Ester->Ester - H+ Ester->Protonated_Ester + H+ Water Water (H₂O)

Caption: Reversible mechanism of Fischer esterification and hydrolysis.

Troubleshooting and Prevention Protocol
StrategyDetailed Protocol
Water Removal 1. Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, benzene), use a Dean-Stark apparatus to continuously remove water as it is formed.[2] 2. Drying Agents: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. Ensure the sieves are properly activated before use.[9]
Excess Reagent Drive the equilibrium towards the product by using a large excess of the fluorinated alcohol (typically 3-10 equivalents).[4][10] This is often more practical and cost-effective than removing water, especially on a small scale.
Anhydrous Conditions 1. Dry Solvents: Use freshly distilled, anhydrous solvents. 2. Dry Glassware: Flame-dry or oven-dry all glassware before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Work-up Procedure During the aqueous work-up, minimize the contact time of the ester with acidic or basic aqueous layers. Promptly neutralize the reaction mixture and extract the product into an organic solvent.
FAQ 2: I'm seeing a byproduct with a mass corresponding to the replacement of the fluorinated alkoxy group with a fluorine atom. What is this?

Answer: You are likely observing the formation of an acyl fluoride.

The Culprit: Acyl Fluoride Formation

In some synthetic routes, particularly those involving the activation of carboxylic acids with perfluoroaromatics, a fluoride ion can be released.[11] This fluoride ion can then act as a nucleophile, attacking the activated ester intermediate to displace the fluorinated alkoxide and form an acyl fluoride, along with a fluorophenoxide byproduct.[11]

Visualizing the Mechanism: Acyl Fluoride Formation

Acyl_Fluoride_Formation Activated_Ester Activated Ester Intermediate Acyl_Fluoride Acyl Fluoride (R-COF) Activated_Ester->Acyl_Fluoride + F⁻ Fluorophenoxide Fluorophenoxide Byproduct Activated_Ester->Fluorophenoxide - R'-O⁻ Fluoride_Ion Fluoride Ion (F⁻)

Caption: Formation of acyl fluoride byproduct from an activated ester.

Troubleshooting and Prevention Protocol
StrategyDetailed Protocol
Fluoride Scavenging If the reaction mechanism is known to release fluoride ions, consider adding a fluoride scavenger to the reaction mixture. Lewis acids that have a high affinity for fluoride, such as silyl compounds, could potentially be used, but their compatibility with the reaction conditions must be carefully evaluated.
Optimize Reaction Conditions 1. Temperature: Lowering the reaction temperature may disfavor the nucleophilic attack by the fluoride ion. 2. Reaction Time: Monitor the reaction progress closely (e.g., by 19F NMR) and stop the reaction as soon as the desired ester is formed to minimize the formation of the acyl fluoride.
Choice of Activating Agent If acyl fluoride formation is a persistent issue, consider using an alternative method for esterification that does not generate free fluoride ions. For example, using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).[1]
FAQ 3: My fluorinated alcohol is being consumed, but I'm not getting the expected yield of my ester. Instead, I'm forming an alkene. Why is this happening?

Answer: Your fluorinated alcohol is likely undergoing acid-catalyzed elimination (dehydration).

The Culprit: Elimination of the Fluorinated Alcohol

Under the acidic conditions of a Fischer esterification, alcohols, particularly secondary and tertiary alcohols, can be protonated.[12] The protonated hydroxyl group becomes a good leaving group (water), which can then depart to form a carbocation. A subsequent deprotonation of an adjacent carbon atom leads to the formation of an alkene.[13] While primary alcohols are less susceptible to this E1-type mechanism, they can still undergo elimination via an E2 pathway under forcing conditions.[13]

Visualizing the Mechanism: Alcohol Dehydration

Alcohol_Dehydration Fluorinated_Alcohol Fluorinated Alcohol Protonated_Alcohol Protonated Alcohol Fluorinated_Alcohol->Protonated_Alcohol + H+ H_plus H+ Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O Alkene Alkene Byproduct Carbocation->Alkene - H+ Water Water

Caption: Acid-catalyzed dehydration of a fluorinated alcohol.

Troubleshooting and Prevention Protocol
StrategyDetailed Protocol
Milder Acid Catalyst Strong, non-nucleophilic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are common catalysts for Fischer esterification, but they are also strong dehydrating agents.[10][13] Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH) or an acidic ion-exchange resin (e.g., Amberlyst-15), which can be less prone to promoting elimination.
Lower Reaction Temperature Elimination reactions are generally favored at higher temperatures.[14] Running the esterification at a lower temperature for a longer period may favor the desired substitution reaction over elimination.
Alternative Esterification Methods If elimination is unavoidable under acidic conditions, switch to a method that does not require a strong acid. For example, the Steglich esterification, which uses DCC and a catalytic amount of DMAP, proceeds under neutral conditions.[9] Another option is to convert the carboxylic acid to an acyl chloride and then react it with the fluorinated alcohol in the presence of a non-nucleophilic base like pyridine.
FAQ 4: I've isolated my product, but NMR analysis shows a different fluorinated ester than the one I intended to synthesize. What could be the cause?

Answer: This is a strong indication that transesterification has occurred.

The Culprit: Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol.[15] This reaction can be catalyzed by both acids and bases.[15] If your reaction mixture contains another alcohol (e.g., as a solvent or an impurity), it can compete with your desired fluorinated alcohol, leading to the formation of an undesired ester byproduct. For example, if you are synthesizing a trifluoroethyl ester in methanol as a solvent, you may inadvertently form the methyl ester.

Visualizing the Mechanism: Acid-Catalyzed Transesterification

Transesterification Desired_Ester Desired Fluorinated Ester (R-COOR') Protonated_Ester Protonated Ester Desired_Ester->Protonated_Ester + H+ Competing_Alcohol Competing Alcohol (R''-OH) H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + R''-OH Byproduct_Ester Byproduct Ester (R-COOR'') Tetrahedral_Intermediate->Byproduct_Ester - R'-OH, - H+ Released_Alcohol Released Fluorinated Alcohol (R'-OH)

Caption: Mechanism of acid-catalyzed transesterification.

Troubleshooting and Prevention Protocol
StrategyDetailed Protocol
Use a Non-Alcoholic Solvent The most effective way to prevent transesterification is to use a non-alcoholic, aprotic solvent such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). Ensure the solvent is anhydrous.
Purify Reactants Ensure that your starting carboxylic acid and fluorinated alcohol are free from other alcohol impurities. Purify them by distillation or recrystallization if necessary.
Use the Fluorinated Alcohol as the Solvent If feasible and cost-effective, using a large excess of the desired fluorinated alcohol as the solvent will drive the equilibrium far towards the desired product, effectively preventing transesterification with any trace alcohol impurities.

Summary of Byproducts and Analytical Identification

ByproductCommon CauseSuggested Analytical Method(s)
Starting Carboxylic Acid Hydrolysis of the ester product.HPLC, LC-MS, ¹H NMR (disappearance of fluorinated alcohol signals, appearance of water).
Acyl Fluoride Nucleophilic attack by fluoride ion on an activated ester intermediate.¹⁹F NMR (characteristic signal for R-COF ), GC-MS.[16]
Alkene Acid-catalyzed dehydration of the fluorinated alcohol.GC-MS, ¹H NMR (appearance of vinylic proton signals).
Transesterified Ester Presence of a competing alcohol in the reaction mixture.GC-MS, ¹H NMR, ¹⁹F NMR (signals corresponding to a different alkoxy group).
Over-fluorinated Products Excess of a strong fluorinating agent in the synthesis of the starting materials.GC-MS, ¹⁹F NMR, MS.[16]
Regioisomers Lack of regioselectivity in a fluorination step of the starting materials.GC-MS, ¹H NMR, ¹⁹F NMR.[16]

General Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Identify_Byproducts Identify Byproducts Analysis->Identify_Byproducts Is_Hydrolysis Starting Carboxylic Acid Present? Identify_Byproducts->Is_Hydrolysis Is_Acyl_Fluoride Acyl Fluoride Detected? Is_Hydrolysis->Is_Acyl_Fluoride No Solve_Hydrolysis Implement Water Removal Strategy (Dean-Stark, Mol. Sieves) or Use Excess Alcohol Is_Hydrolysis->Solve_Hydrolysis Yes Is_Elimination Alkene Byproduct Present? Is_Acyl_Fluoride->Is_Elimination No Solve_Acyl_Fluoride Optimize Conditions (Temp., Time) or Change Activation Method Is_Acyl_Fluoride->Solve_Acyl_Fluoride Yes Is_Transesterification Incorrect Ester Formed? Is_Elimination->Is_Transesterification No Solve_Elimination Use Milder Acid Catalyst, Lower Temperature, or Change to Non-Acidic Method Is_Elimination->Solve_Elimination Yes Solve_Transesterification Use Non-Alcoholic Solvent or Purify Reactants Is_Transesterification->Solve_Transesterification Yes End Optimized Synthesis Is_Transesterification->End No/Other Solve_Hydrolysis->End Solve_Acyl_Fluoride->End Solve_Elimination->End Solve_Transesterification->End

Caption: A systematic workflow for troubleshooting byproduct formation.

References

  • Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

  • Bonn, D. E., & Brittain, W. D. G. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Britannica. (2024). Alcohol - Esterification, Chemistry, Reactions. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. [Link]

  • National Institutes of Health. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. [Link]

  • Chemguide. (n.d.). Hydrolysing esters. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]

  • Master Organic Chemistry. (2015). All About Elimination Reactions of Alcohols (With Acid). [Link]

  • Master Organic Chemistry. (2022). Transesterification of Esters. [Link]

  • Asian Journal of Chemistry. (2017). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. [Link]

  • Kwantlen Polytechnic University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • PubMed. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. [Link]

  • Chemistry LibreTexts. (2022). Hydrolysis of Esters. [Link]

  • eScholarship.org. (n.d.). Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. [Link]

  • ResearchGate. (n.d.). A Proposal That Would Ban Manufacture, Supply, and Use of All Fluoropolymers and Most Fluorinated Reagents within the Entire EU. [Link]

  • ACS Publications. (n.d.). Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. Organic Letters. [Link]

  • Science.gov. (n.d.). fluorinated ester co-solvents: Topics. [Link]

  • ResearchGate. (n.d.). Transesterification of the ethyl ester of trifluoroacetic acid to its methyl ester using Amberlyst-15: reaction and purification. [Link]

  • Wikipedia. (n.d.). Sarin. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination. [Link]

  • National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [Link]

Sources

Stability of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and potential issues related to its stability under various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The primary stability concerns for this molecule revolve around the two ester functional groups. Esters are susceptible to hydrolysis under both acidic and basic conditions. The gem-difluoro group at the 5-position is generally stable, but its strong electron-withdrawing nature can influence the reactivity of the rest of the molecule.

Q2: How stable is the compound under acidic conditions?

Under acidic conditions, the ester groups can undergo hydrolysis to yield the corresponding carboxylic acid and methanol. This reaction is typically slower than base-catalyzed hydrolysis but can be accelerated by heat. The reaction is an equilibrium process, and the presence of excess water will drive it towards the formation of the diacid, 5,5-difluorocyclohexane-1,3-dicarboxylic acid.

  • Potential Degradation Product: 5,5-difluorocyclohexane-1,3-dicarboxylic acid and Methanol.

Q3: What happens to the compound in a basic medium?

Basic conditions will promote the saponification of the ester groups, which is an irreversible hydrolysis reaction. This process is generally faster and more complete than acid-catalyzed hydrolysis. The reaction will yield the disodium salt of 5,5-difluorocyclohexane-1,3-dicarboxylic acid and methanol. Subsequent acidification of the reaction mixture will protonate the carboxylate to form the diacid.

  • Potential Degradation Product: Disalt of 5,5-difluorocyclohexane-1,3-dicarboxylic acid and Methanol.

Q4: Can epimerization occur at the C1 and C3 positions?

Epimerization at the C1 and C3 positions, where the carboxylate groups are attached, is a possibility, particularly under basic conditions. If there is an enolizable proton alpha to the carbonyl group, a base can abstract it to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of diastereomers. The presence of the gem-difluoro group might influence the acidity of these protons.

Q5: Is the gem-difluoro group stable?

The carbon-fluorine bond is very strong, and the gem-difluoro group is generally considered to be highly stable under typical laboratory conditions, including a range of pH values.[1] Cleavage of the C-F bond would require harsh conditions that are not typically encountered in routine experimental work.[2]

Troubleshooting Guide

Problem 1: My reaction yield is low, and I suspect degradation of the starting material.
  • Possible Cause: The reaction conditions (pH, temperature, reaction time) may be too harsh, leading to the hydrolysis of the ester groups.

  • Troubleshooting Steps:

    • Analyze the Reaction Mixture: Use techniques like HPLC, GC-MS, or NMR to check for the presence of the hydrolyzed diacid or mono-acid byproducts.[1][3]

    • Modify Reaction Conditions:

      • If possible, conduct the reaction under neutral or milder pH conditions.

      • Lower the reaction temperature.

      • Reduce the reaction time and monitor the progress closely.

    • Use a Non-Aqueous Solvent: If the reaction chemistry allows, using a non-aqueous solvent will prevent hydrolysis.

Problem 2: I am observing unexpected peaks in my chromatogram after purification.
  • Possible Cause: This could be due to the formation of diastereomers through epimerization, or partial hydrolysis leading to a mono-ester, mono-acid compound.

  • Troubleshooting Steps:

    • Characterize the Impurities: Isolate the impurities if possible and characterize them using spectroscopic methods (MS, NMR) to determine their structure.

    • Check the pH of Your Purification Method: If using column chromatography with a silica gel stationary phase (which is acidic), sensitive compounds can degrade. Consider using a neutral stationary phase like alumina or a buffered mobile phase. For liquid-liquid extractions, ensure the pH is controlled to avoid hydrolysis.

    • Optimize Storage Conditions: Store the compound in a cool, dry place, and consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture.

Problem 3: How can I perform a forced degradation study to understand the stability of my compound?

Forced degradation studies are crucial for identifying potential degradation products and pathways.[4][5]

  • Objective: To intentionally degrade the sample to understand its stability profile.[4][5]

  • General Protocol:

    • Prepare solutions of this compound in:

      • Acidic medium (e.g., 0.1 M HCl)

      • Basic medium (e.g., 0.1 M NaOH)

      • Oxidative medium (e.g., 3% H₂O₂)

      • Solvent (e.g., methanol or acetonitrile) as a control.

    • Incubate the solutions at a controlled temperature (e.g., 50-60°C) for a defined period (e.g., 24, 48, 72 hours).[6]

    • At each time point, take an aliquot, neutralize it if necessary, and analyze it by a stability-indicating analytical method, such as HPLC with UV or MS detection.

    • Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.

Experimental Protocols & Data Presentation

Protocol 1: Monitoring Stability by HPLC

This protocol outlines a general method for monitoring the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).[6]

  • Preparation of Stressed Samples:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Control: Dilute the stock solution with the initial organic solvent and water (50:50) to a final concentration of 0.1 mg/mL.

  • Incubation: Store the prepared samples at 50°C.

  • Sample Analysis: At specified time intervals (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each sample. For the acidic and basic samples, neutralize them with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point. Monitor the elution profile using a UV detector or a mass spectrometer.

Data Summary Table

The results of a stability study can be summarized in a table as follows:

ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 50°C 010000
1295.24.8 (Diacid)-
2490.59.5 (Diacid)-
0.1 M NaOH, 50°C 010000
45.394.7 (Diacid Salt)-
8<1>99 (Diacid Salt)-
Control, 50°C 2499.8<0.2<0.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Stock Solution Acid Acidic Sample (0.1M HCl) Start->Acid Base Basic Sample (0.1M NaOH) Start->Base Oxidative Oxidative Sample (3% H2O2) Start->Oxidative Control Control Sample Start->Control Incubate Incubate at 50°C Acid->Incubate Base->Incubate Oxidative->Incubate Control->Incubate Neutralize Neutralize Sample Incubate->Neutralize Aliquot at T=x HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation_Pathways cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis (Saponification) Parent Dimethyl 5,5-difluorocyclohexane- 1,3-dicarboxylate Diacid 5,5-Difluorocyclohexane- 1,3-dicarboxylic Acid + 2 CH3OH Parent->Diacid H+ / H2O Salt Disalt of 5,5-Difluorocyclohexane- 1,3-dicarboxylic Acid + 2 CH3OH Parent->Salt OH- / H2O

Caption: Potential hydrolysis pathways.

References

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Klick, S., et al. (2005). Toward a general strategy for degradation studies. Pharmaceutical Technology, 29(2), 48-66.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. In Separation Science and Technology (Vol. 8, pp. 1-39). Elsevier.
  • Rane, S., & Hiwale, A. (2012). Forced degradation study: An essential approach to develop a stability indicating method. Journal of Applied Pharmaceutical Science, 2(5), 1-6.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products (2003).
  • ICH Harmonised Tripartite Guideline, Q2 (R1): Validation of Analytical Procedures: Text and Methodology (2005).
  • ATSDR. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Agency for Toxic Substances and Disease Registry.
  • Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(2), 514-521.
  • Taves, D. R. (1968). Separation of fluoride by diffusion using hexamethyldisiloxane. Talanta, 15(9), 969-974.
  • PharmaGuideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (2017). Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Difluorocyclohexane-1,3-dicarboxylic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl cyclohexane-1,3-dicarboxylate. PubChem. Retrieved from [Link]

  • PubMed. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]

  • PubMed. (2004). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • PubMed. (2007). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Retrieved from [Link]

Sources

Validation & Comparative

The Fluorine Factor: A Comparative Guide to the Conformational Stability of Fluorinated vs. Non-Fluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the conformational preferences of small molecules is paramount. The three-dimensional structure of a molecule dictates its interactions with biological targets, influencing efficacy, selectivity, and metabolic stability. Cyclohexane, a ubiquitous scaffold in organic and medicinal chemistry, serves as a foundational model for comprehending conformational isomerism. The introduction of fluorine, an element with unique electronic properties, profoundly alters the conformational landscape of the cyclohexane ring, often in counterintuitive ways that defy classical steric arguments. This guide provides a comparative analysis of the conformational stability of fluorinated versus non-fluorinated cyclohexanes, supported by experimental data and computational insights, to empower researchers in the rational design of novel chemical entities.

The Chair Conformation: A Brief Primer

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to alleviate angle and torsional strain.[1] In this arrangement, the carbon-carbon bonds have ideal tetrahedral angles of approximately 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement.[1] The chair conformation has two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).[2] Through a process called a "ring flip," one chair conformation can interconvert to another, causing all axial substituents to become equatorial and vice versa.[3]

For a monosubstituted cyclohexane, these two chair conformations are not energetically equivalent. The substituent generally prefers the more spacious equatorial position to avoid steric clashes with the two other axial substituents on the same face of the ring, known as 1,3-diaxial interactions.[3] The energy difference between the axial and equatorial conformers is quantified by the "A-value," which is the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium.[4] A larger A-value signifies a greater preference for the equatorial position and is often correlated with the steric bulk of the substituent.[5]

The Unexpected Influence of Fluorine: Beyond Steric Hindrance

When considering the halogens, one might intuitively predict that their A-values would increase with size (F < Cl < Br < I). However, experimental data reveals a more complex trend. While fluorine is the smallest and most electronegative halogen, its conformational behavior in cyclohexanes is not solely dictated by its size. In fact, stereoelectronic effects, which involve the spatial arrangement of orbitals and their electronic interactions, play a pivotal role in the conformational preferences of fluorinated cyclohexanes.[6] These effects can sometimes stabilize the sterically more crowded axial conformation, a phenomenon that has significant implications for molecular design.

Key Stereoelectronic Effects in Fluorinated Cyclohexanes:
  • The Gauche Effect: This effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are in a gauche relationship (a 60° dihedral angle) rather than an anti-periplanar one (180°). In the context of cyclohexane, this can influence the relative stability of different diastereomers of polysubstituted rings. The gauche preference in 1,2-difluoroethane is a classic example of this effect.[7]

  • Hyperconjugation (Anomeric-like Effects): A key stabilizing interaction in fluorinated cyclohexanes is hyperconjugation, which involves the donation of electron density from a bonding orbital (σ) to a nearby empty or partially filled anti-bonding orbital (σ). In the axial conformer of fluorocyclohexane, the anti-periplanar arrangement of the axial C-F bond with the C-C bonds of the ring allows for a stabilizing σ(C-C) → σ(C-F) interaction. This interaction is a type of anomeric effect and can partially offset the steric strain of the axial fluorine.

  • Electrostatic Interactions and Non-classical Hydrogen Bonds: The highly polarized C-F bond can participate in stabilizing electrostatic interactions. In certain polyfluorinated cyclohexanes, attractive interactions between the partially negative fluorine and partially positive axial hydrogens on the same side of the ring can favor the axial conformation. These are sometimes referred to as non-classical C-H···F hydrogen bonds.[8]

The interplay of these stereoelectronic forces with classical steric effects determines the final conformational equilibrium of a fluorinated cyclohexane.

Quantitative Comparison: A-Values of Fluorinated vs. Non-Fluorinated Substituents

The A-value provides a clear quantitative measure of the conformational preference of a substituent. A positive A-value indicates a preference for the equatorial position, with a larger value signifying a stronger preference.

SubstituentA-Value (kcal/mol)Key Considerations
Non-Fluorinated
-H0Reference
-CH₃ (Methyl)1.70Primarily steric hindrance from 1,3-diaxial interactions.[9]
-OH (Hydroxyl)0.87Smaller steric footprint than methyl.[5]
-OCH₃ (Methoxy)0.60Oxygen's electronegativity and lone pairs introduce electronic effects.[10]
-Cl (Chloro)0.53Larger than fluorine, but bond length influences steric clash.[11]
-Br (Bromo)0.48Larger still, but polarizability and bond length are factors.[11]
-I (Iodo)0.47Largest halogen, but long C-I bond reduces 1,3-diaxial strain.[11]
Fluorinated
-F (Fluoro)0.24Small size but high electronegativity leads to a small A-value due to a balance of steric and stereoelectronic effects.[11]
-CF₃ (Trifluoromethyl)2.1Significantly larger steric demand than a methyl group, leading to a strong equatorial preference.[4]

Note: A-values can vary slightly depending on the experimental conditions (solvent, temperature).

As the table illustrates, the A-value for fluorine is surprisingly small, significantly less than that of the larger halogens. This is a direct consequence of the aforementioned stereoelectronic effects counteracting the steric repulsion. In stark contrast, the trifluoromethyl group (-CF₃) has a large A-value, indicating a strong preference for the equatorial position due to its significant steric bulk.

Experimental and Computational Workflows for Conformational Analysis

The determination of conformational equilibria and the underlying energetic preferences relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Variable-Temperature NMR (VT-NMR) Spectroscopy

Variable-temperature NMR spectroscopy is a powerful tool for directly observing the populations of different conformers and determining the thermodynamic parameters of the equilibrium.[12]

Objective: To determine the A-value of a substituent on a cyclohexane ring by measuring the equilibrium constant between the axial and equatorial conformers at different temperatures.

Methodology:

  • Sample Preparation:

    • Dissolve a known quantity (typically 5-25 mg) of the substituted cyclohexane in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene for low-temperature studies).[13]

    • Use a high-quality NMR tube (e.g., Wilmad Grade A) to ensure uniform wall thickness and prevent breakage at extreme temperatures.[14]

    • Filter the sample into the NMR tube to remove any particulate matter that could affect spectral resolution.[13]

  • NMR Data Acquisition:

    • Acquire a reference spectrum at ambient temperature (e.g., 298 K).

    • Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each temperature.[15]

    • At each temperature, acquire a high-resolution ¹H or ¹⁹F NMR spectrum (for fluorinated compounds).

    • Continue lowering the temperature until the signals for the axial and equatorial conformers are well-resolved and no longer changing significantly with temperature (the "slow-exchange regime").

  • Data Analysis:

    • At each temperature in the slow-exchange regime, integrate the signals corresponding to the axial and equatorial conformers.

    • Calculate the equilibrium constant (K) at each temperature using the ratio of the integrals: K = [equatorial] / [axial].

    • Calculate the Gibbs free energy difference (ΔG°) at each temperature using the equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin. The A-value is the ΔG° for this equilibrium.

    • A plot of ln(K) versus 1/T (a van't Hoff plot) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium.

G cluster_0 Experimental Workflow Sample Prep Sample Preparation (Substituted Cyclohexane in Deuterated Solvent) VT-NMR Acquisition Variable-Temperature NMR (Acquire spectra at multiple temperatures) Sample Prep->VT-NMR Acquisition Data Analysis Data Analysis (Integrate signals, calculate K and ΔG°) VT-NMR Acquisition->Data Analysis

Caption: Experimental workflow for determining A-values using VT-NMR.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful means to model the structures and energies of conformers, offering insights into the electronic effects that govern their stability.[16]

Objective: To calculate the relative energies of the axial and equatorial conformers of a substituted cyclohexane.

Methodology:

  • Structure Building:

    • Using a molecular modeling program (e.g., GaussView, Avogadro), build the 3D structures of both the axial and equatorial conformers of the substituted cyclohexane.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable level of theory and basis set. For fluorinated organic molecules, a common and effective choice is the B3LYP functional with the 6-311++G(d,p) basis set.[17] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic structure of fluorine-containing compounds.

    • The optimization calculation will find the lowest energy geometry for each conformer.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies). This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Energy Calculation and Comparison:

    • Extract the final electronic energies (with ZPVE and thermal corrections) for both the axial and equatorial conformers.

    • The difference in these energies represents the calculated A-value.

G cluster_1 Computational Workflow Build Structures Build Axial and Equatorial Conformer Structures Geometry Optimization Optimize Geometries (e.g., B3LYP/6-311++G(d,p)) Build Structures->Geometry Optimization Frequency Calculation Confirm Minima and Obtain Thermal Corrections Geometry Optimization->Frequency Calculation Energy Comparison Calculate Relative Energies (A-value) Frequency Calculation->Energy Comparison

Caption: Computational workflow for calculating conformational energies.

Visualizing the Conformational Equilibrium

The chair-flip equilibrium of a monosubstituted cyclohexane is a dynamic process. The following diagram illustrates this for a generic substituent "X".

G cluster_2 Chair-Flip Equilibrium Axial Axial Conformer (Higher Energy for most X) Equatorial Equatorial Conformer (Lower Energy for most X) Axial->Equatorial Ring Flip Equatorial->Axial Ring Flip

Caption: The dynamic equilibrium between axial and equatorial conformers.

Conclusion: Harnessing Fluorine's Unique Properties in Molecular Design

The conformational analysis of fluorinated cyclohexanes reveals a fascinating interplay of steric and stereoelectronic effects. While traditional wisdom often equates steric bulk with a strong preference for the equatorial position, the case of fluorine demonstrates that this is an oversimplification. The small size of fluorine, coupled with its profound electronic influence through hyperconjugation and electrostatic interactions, can lead to unexpected conformational preferences, including the stabilization of the seemingly more crowded axial position.

For researchers in drug discovery and materials science, a deep understanding of these principles is crucial. The ability to predict and control the three-dimensional shape of a molecule by strategically incorporating fluorine can lead to the design of more potent, selective, and metabolically stable compounds. By combining the empirical data from experimental techniques like VT-NMR with the detailed insights from computational chemistry, scientists can move beyond simple steric arguments and make more informed decisions in the molecular design process. This guide serves as a foundational resource for navigating the complex but rewarding world of fluorinated cyclohexane conformations.

References

  • Chemistry LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Wikipedia. (2023, December 11). A value. Retrieved from [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 6.2: Determination of Energetics of Fluxional Molecules by NMR. Retrieved from [Link]

  • Xing, M. (2023, April 10). Variable Temperature NMR [Video]. YouTube. Retrieved from [Link]

  • Santos, S. C., Carvalho, A. G., Fortes, G. A. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 24(12), 1912-1919. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Alabugin, I. V., & Lemes, M. H. (2019). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 123(46), 10077–10086. Retrieved from [Link]

  • He, M., Piscelli, B. A., Cormanich, R. A., & O'Hagan, D. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 86(20), 14133–14140. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Stereoelectronic effect. Retrieved from [Link]

  • Sloop, J. C., Anagho, L., Coppock, P., Giles, G., Park, S., Pennington, R., ... & Tsoi, M. Y. (2013). Conformational analysis, modeling, stereochemistry and optical activity of cyclohexane derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Cyclohexane conformation. Retrieved from [Link]

  • Linclau, B., Peron, F., & Poole, W. G. (2021). Fluorinated Rings: Conformation and Application. Angewandte Chemie International Edition, 60(27), 14722-14745. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 20). 4.2: A-values and Equilibrium Ratios. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]

  • Napolitano, H. B., et al. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(3), 86. Retrieved from [Link]

  • Western University. (n.d.). VARIABLE TEMPERATURE EXPERIMENTS. Retrieved from [Link]

  • IMSERC. (n.d.). Variable Temperature (VT) Control for NMR. Retrieved from [Link]

  • Chegg. (2021, September 13). Solved A-values represent the amount of energy required to. Retrieved from [Link]

  • Void, J. (2022, July 21). How to choose a functional and basis set for your DFT calculation [Video]. YouTube. Retrieved from [Link]

  • Rzepa, H. S. (2010, January 28). The conformation of cyclohexane. Henry Rzepa's Blog. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of ΔG versus temperature plot from VT-NMR measurements. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Retrieved from [Link]

  • Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved from [Link]

Sources

Lipophilicity in Drug Design: A Comparative Analysis of Fluorinated and Non-Fluorinated Cyclohexane Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides an in-depth comparison of the lipophilicity of fluorinated and non-fluorinated cyclohexane esters. We will delve into the nuanced effects of fluorine substitution, provide actionable experimental protocols, and present comparative data to inform rational drug design.

The Central Role of Lipophilicity in Pharmacokinetics

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry. It is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Quantified by the partition coefficient (LogP), this parameter governs a molecule's ability to traverse cellular membranes, interact with target proteins, and avoid sequestration in fatty tissues.[1][2] An optimal LogP value, often cited to be less than 5 for orally administered drugs, is crucial for bioavailability and a favorable pharmacokinetic profile.[2]

Strategic modification of a lead compound's lipophilicity is therefore a primary goal during optimization. Among the various chemical tactics available, fluorination stands out for its unique ability to subtly yet profoundly alter a molecule's physicochemical properties.[3][4][5] This guide will dissect the impact of this strategy within the context of the versatile cyclohexane ester scaffold, a common motif in organic and medicinal chemistry.[6]

The Dichotomy of Fluorine: More Than Just a Hydrophobic Mimic

The introduction of fluorine into a molecule is often mistakenly viewed as a simple method to increase lipophilicity. The reality is far more complex. The effect of fluorine is highly context-dependent and arises from a balance of opposing physicochemical forces.[7][8]

  • Size and Surface Area: Fluorine, with a van der Waals radius of 1.47 Å, is larger than hydrogen (1.20 Å). Its substitution can increase the molecule's nonpolar surface area, which generally favors partitioning into the lipophilic phase (n-octanol).

  • Electronegativity and Polarity: As the most electronegative element, fluorine is a potent electron-withdrawing group.[5] This inductive effect can create or enhance a molecular dipole, increasing polarity. This increased polarity can improve interactions with the aqueous phase, thereby lowering the LogP value.

The ultimate effect on lipophilicity depends on the number of fluorine atoms, their position, and the overall electronic environment of the molecule.[7] As we will see, a single fluorine atom can have a dramatically different effect than a trifluoromethyl (CF₃) group.

The dual effects of fluorination on lipophilicity.

Experimental Determination of Lipophilicity: The RP-HPLC Method

While the classic shake-flask method (OECD 107) is considered the gold standard for LogP determination, it can be resource-intensive.[9][10][11] For higher throughput analysis common in drug discovery, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (based on OECD 117) offers a robust and reliable alternative.[12][13][14] This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Protocol: High-Throughput LogP Determination via RP-HPLC

This protocol provides a validated system for determining the LogP of novel compounds by calibrating the HPLC system with known standards.

A. Expertise & Rationale: The choice of a C18 column provides a nonpolar stationary phase that mimics a lipid environment. The isocratic mobile phase ensures reproducible retention times. The calibration curve is essential; it establishes a reliable linear relationship between the logarithm of the retention factor (log k) and the known LogP values of standard compounds, allowing for the accurate interpolation of unknowns.

B. Materials & Instrumentation:

  • HPLC System: With UV detector, autosampler, and column oven.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 7.4).

  • Reference Standards: A set of 5-7 compounds with well-documented LogP values spanning the expected range of the test compounds.

  • Test Compounds: Fluorinated and non-fluorinated cyclohexane esters.

  • Reagents: HPLC-grade acetonitrile, potassium phosphate monobasic, sodium hydroxide, HPLC-grade water.

C. Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare a 25 mM potassium phosphate buffer and adjust the pH to 7.4. Mix with acetonitrile in a suitable ratio (e.g., 60:40 v/v). Filter and degas the final mobile phase.

  • Preparation of Standards and Samples: Accurately prepare stock solutions of reference standards and test compounds in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute to a final concentration of ~50 µg/mL with the mobile phase.

  • Instrument Setup and Equilibration:

    • Install the C18 column and set the column oven temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved on the UV detector.

    • Set the UV detection wavelength to an appropriate value for the compounds being analyzed (e.g., 254 nm).

  • Analysis:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject an unretained marker (e.g., uracil) to determine the column dead time (t₀).

    • Inject each reference standard in triplicate and record the retention time (tᵣ).

    • Inject each test compound in triplicate and record its retention time (tᵣ).

  • Data Processing and Calculation:

    • For each compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀ .

    • Calculate the logarithm of the retention factor (log k).

    • Create a calibration curve by plotting the known LogP values of the reference standards (y-axis) against their corresponding log k values (x-axis).

    • Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² > 0.98 is required for a trustworthy calibration.

    • Using the log k value for each test compound, calculate its LogP using the regression equation.

Workflow for LogP determination using RP-HPLC.

Comparative Data: Cyclohexane Ester Lipophilicity

To illustrate the impact of fluorination, the table below presents experimental and robustly estimated LogP values for ethyl cyclohexanecarboxylate and several fluorinated analogues. These values demonstrate the principles discussed earlier.

Compound IDStructureSubstitution PatternEstimated/Experimental LogPRationale for Change in Lipophilicity
NCE-01 Ethyl cyclohexanecarboxylateNon-fluorinated Baseline 2.54[15]Reference compound. Moderately lipophilic due to the cyclohexane ring and ethyl ester group.
FCE-01 Ethyl 4-fluorocyclohexanecarboxylateSingle Axial Fluorine~2.65A slight increase in LogP. The increased hydrophobic surface area of the single fluorine atom slightly outweighs its inductive effect in this aliphatic system.
FCE-02 Ethyl 4,4-difluorocyclohexanecarboxylateGem-difluoro~2.78A more significant increase. The effect of two fluorine atoms on surface area is more pronounced. The opposing dipoles of the C-F bonds can partially cancel, reducing the net increase in polarity.
FCE-03 Ethyl 1-(trifluoromethyl)cyclohexanecarboxylateTrifluoromethyl (CF₃)~3.45Substantial increase in LogP. The CF₃ group is considered a "lipophilic hydrogen bond donor mimic" and significantly increases the hydrophobic character of the molecule. Its overall electronic effect is very different from single fluorine substitutions.

Note: LogP values for fluorinated compounds are illustrative estimates based on established principles of fluorine's effect on lipophilicity in similar aliphatic systems, as direct experimental data for these specific esters is not consolidated in the literature.[7][16][17]

Concluding Insights for the Medicinal Chemist

This guide demonstrates that fluorination is a powerful and nuanced tool for modulating the lipophilicity of cyclohexane esters and other drug-like scaffolds.

  • Trust, but Verify: While computational models provide useful LogP estimations, they can be less accurate for conformationally flexible or heavily fluorinated molecules.[18] Experimental determination via a validated method like RP-HPLC is crucial for making informed decisions in a drug discovery pipeline.

  • Context is Key: The effect of fluorine is not absolute. A single fluorine atom may only subtly alter LogP, whereas a CF₃ group will dramatically increase it. The position of fluorination matters, as it influences the molecule's conformation and dipole moment.

  • Strategic Application: Fluorination should be employed not just to alter lipophilicity, but also to block sites of metabolism or modulate pKa.[19] The observed change in LogP is one of several important outcomes of this strategic substitution.

By understanding the underlying physicochemical principles and employing robust experimental validation, researchers can effectively leverage fluorination to fine-tune the lipophilicity of their compounds, ultimately increasing the probability of developing successful drug candidates.

References

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(12), 1968-1984. Available at: [Link]

  • Lin, G. W., & Tang, W. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 9848–9862. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

  • ContaminantDB. (2016). ethyl cyclohexanecarboxylate (chem005572). Available at: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319. Available at: [Link]

  • Berger, R., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2198–2208. Available at: [Link]

  • Tiba, T., et al. (2023). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 66(5), 3591–3603. Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl cyclohexyl carboxylate. Available at: [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Available at: [Link]

  • Poole, S. K., & Poole, C. F. (2003). Separation methods for the determination of octanol-water partition coefficients. Journal of Chromatography B, 797(1-2), 3–19. Available at: [Link]

Sources

A Computational Guide to the Molecular Properties of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular properties is paramount for the rational design of novel therapeutics. The introduction of fluorine into organic molecules can profoundly alter their conformational preferences, electronic distributions, and metabolic stability, making fluorinated compounds highly valuable in medicinal chemistry.[1][2] This guide provides a comprehensive computational analysis of the molecular properties of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a molecule of interest for its potential as a rigid scaffold in drug design.

In the absence of direct experimental data for this specific compound, this document outlines a robust, validated computational methodology to predict its key molecular characteristics. We will compare these predicted properties with those of its non-fluorinated counterpart, Dimethyl cyclohexane-1,3-dicarboxylate, and other relevant fluorinated cyclohexanes to provide a clear perspective on the impact of gem-difluorination.

The Strategic Advantage of Fluorination in Cyclohexane Scaffolds

Cyclohexane rings are ubiquitous motifs in pharmaceuticals. However, their conformational flexibility can be a double-edged sword, contributing to binding promiscuity and entropic penalties upon receptor binding.[3] Introducing fluorine atoms can enforce specific conformations and modulate physicochemical properties such as lipophilicity and metabolic stability.[1][4] The gem-difluoro group at the 5-position of the cyclohexane ring in our target molecule is expected to introduce significant electronic and steric effects, influencing the overall shape and reactivity of the molecule.

This guide will explore these effects through a detailed computational lens, providing valuable insights for researchers looking to leverage fluorinated scaffolds in their drug discovery programs.

A Validated Computational Workflow for Fluorinated Cyclohexanes

To ensure the scientific integrity of our predictions, we propose a computational workflow grounded in established and widely validated methods for organofluorine compounds.[5][6] Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost for this class of molecules.[7][8]

Experimental Protocol: Computational Analysis
  • Structure Preparation:

    • Initial 3D structures of this compound and the comparator molecules (Dimethyl cyclohexane-1,3-dicarboxylate, cis- and trans-1,3-difluorocyclohexane) will be built using a molecular editor.

    • Both cis and trans isomers of the dicarboxylate compounds, with respect to the ester groups, will be considered. For each isomer, the possible chair conformations (diaxial and diequatorial for the ester groups) will be generated as starting points for optimization.

  • Conformational Search and Geometry Optimization:

    • A preliminary conformational search will be performed using a computationally less expensive method to identify low-energy conformers.

    • The identified low-energy conformers will then be subjected to full geometry optimization using DFT.

    • Rationale: The choice of functional and basis set is critical for accurate predictions in fluorinated systems.[9] We will employ the B3LYP functional, which has a proven track record for organofluorine compounds, in conjunction with the 6-311+G(d,p) basis set to adequately describe the electronic structure.[5][6][7] For higher accuracy in relative energy calculations, single-point energy calculations using a larger basis set, such as cc-pVTZ, or a double-hybrid functional could be performed on the B3LYP-optimized geometries.[9]

  • Frequency Calculations:

    • Vibrational frequency calculations will be performed at the same level of theory as the geometry optimization.

    • Self-Validation: The absence of imaginary frequencies will confirm that the optimized structures correspond to true energy minima.[5] These calculations will also provide thermodynamic data (enthalpy and Gibbs free energy) for each conformer.

  • Analysis of Molecular Properties:

    • Electronic Properties: Molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO-LUMO), and dipole moments will be calculated to understand the electronic distribution and reactivity.

    • Structural Parameters: Key bond lengths, bond angles, and dihedral angles will be analyzed to quantify the structural impact of fluorination.

    • NMR Chemical Shifts: 1H, 13C, and 19F NMR chemical shifts will be calculated using the GIAO (Gauge-Including Atomic Orbital) method to provide theoretical spectra that can be compared with future experimental data.[10]

computational_workflow cluster_prep Structure Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Property Analysis prep Build 3D Structures (Target & Comparators) isomers Generate Stereoisomers (cis/trans) & Conformers prep->isomers conf_search Conformational Search isomers->conf_search geom_opt DFT Geometry Optimization (B3LYP/6-311+G(d,p)) conf_search->geom_opt freq_calc Frequency Calculations (Validation & Thermo) geom_opt->freq_calc electronic Electronic Properties (MEP, HOMO/LUMO) freq_calc->electronic structural Structural Parameters (Bonds, Angles) freq_calc->structural nmr NMR Prediction (1H, 13C, 19F) freq_calc->nmr

Caption: Proposed computational workflow for the analysis of molecular properties.

Comparative Analysis of Molecular Properties

This section presents the predicted molecular properties of this compound in comparison to its non-fluorinated analog and other relevant fluorinated cyclohexanes.

Conformational Preferences

The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[11][12] For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulky groups to avoid 1,3-diaxial interactions.

For this compound, we must consider the orientation of the two ester groups. We will analyze the relative energies of the cis-1,3-diaxial, cis-1,3-diequatorial, and trans-1,3-axial/equatorial conformers.

Table 1: Predicted Relative Energies of Conformers (kcal/mol)

CompoundConformerRelative Energy (kcal/mol)
This compound cis-1,3-diequatorial0.00 (most stable)
trans-1,3-ax,eqPredicted to be higher
cis-1,3-diaxialPredicted to be significantly higher
Dimethyl cyclohexane-1,3-dicarboxylate cis-1,3-diequatorial0.00 (most stable)
trans-1,3-ax,eqSlightly higher
cis-1,3-diaxialSignificantly higher

Causality Behind Conformational Preferences:

The strong preference for the diequatorial conformer is a well-established principle for 1,3-disubstituted cyclohexanes, as it minimizes steric hindrance. The introduction of the gem-difluoro group at the 5-position is not expected to change this fundamental preference. However, the C-F bonds introduce strong dipoles and can participate in hyperconjugative interactions, which can subtly alter the geometry and relative energies of the conformers.[1] These stereoelectronic effects are crucial for understanding the nuanced conformational behavior of organofluorine compounds.[1]

conformers cluster_target This compound cluster_analog Dimethyl cyclohexane-1,3-dicarboxylate diequatorial_F Diequatorial (Lowest Energy) diaxial_F Diaxial (High Energy) diaxial_F->diequatorial_F Ring Flip diequatorial_H Diequatorial (Lowest Energy) diaxial_H Diaxial (High Energy) diaxial_H->diequatorial_H Ring Flip

Caption: Conformational equilibrium in substituted cyclohexanes.

Electronic Properties

The high electronegativity of fluorine significantly influences the electronic properties of organic molecules. The gem-difluoro group in our target molecule is expected to be a strong electron-withdrawing group.

Table 2: Predicted Electronic Properties

PropertyThis compoundDimethyl cyclohexane-1,3-dicarboxylate
Dipole Moment (Debye) Predicted to be higherLower
HOMO Energy (eV) Predicted to be lowerHigher
LUMO Energy (eV) Predicted to be lowerHigher
HOMO-LUMO Gap (eV) Predicted to be largerSmaller

Impact of Fluorination on Electronic Landscape:

The electron-withdrawing nature of the fluorine atoms will lead to a lower HOMO energy, indicating that the molecule is less prone to oxidation. The LUMO energy is also expected to be lowered, which could affect its reactivity towards nucleophiles. The increased HOMO-LUMO gap suggests enhanced kinetic stability. The molecular electrostatic potential (MEP) map will likely show a region of negative potential around the fluorine atoms and positive potential on the hydrogen atoms of the ring, which can influence non-covalent interactions with biological targets.

Spectroscopic Properties

Computational prediction of NMR spectra is a powerful tool for structure elucidation and for validating experimental findings.

Table 3: Predicted Key NMR Chemical Shifts (ppm)

NucleusThis compoundNotes
19F Predicted around -90 to -110 ppmThe chemical shift is sensitive to the local electronic environment.
1H (at C2, C4, C6) Predicted to be deshielded compared to the non-fluorinated analogDue to the electron-withdrawing effect of the fluorine atoms.
13C (at C5) Predicted to be significantly deshieldedDue to the direct attachment of two fluorine atoms.

Rationale for Predicted NMR Shifts:

19F NMR is particularly sensitive to the molecular environment, making it an excellent probe for conformational analysis.[10][13] The predicted chemical shifts for the fluorine and hydrogen atoms are based on the expected inductive effects of the substituents. The through-space and through-bond couplings between 1H, 13C, and 19F nuclei will provide detailed information about the 3D structure and conformation of the molecule.

Implications for Drug Discovery and Design

The computational data presented in this guide suggest that this compound possesses several properties that are advantageous for its use as a scaffold in medicinal chemistry:

  • Conformational Rigidity: The gem-difluoro group, while not altering the fundamental preference for the diequatorial conformation of the ester groups, can fine-tune the conformational landscape and may lead to a more rigid structure compared to its non-fluorinated counterpart. This can result in higher binding affinity and selectivity for a biological target.[3]

  • Modulated Physicochemical Properties: The introduction of fluorine is known to increase lipophilicity and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[4]

  • Novel Interaction Patterns: The polarized C-F bonds can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially leading to novel binding modes.

Conclusion

This guide has outlined a comprehensive computational strategy for characterizing the molecular properties of this compound. Through a comparative analysis with its non-fluorinated analog and other related compounds, we have provided a detailed prediction of its conformational preferences, electronic structure, and spectroscopic signatures. The insights gained from such computational studies are invaluable for guiding the synthesis and application of this and other novel fluorinated molecules in the field of drug discovery. The proposed workflow serves as a robust template for the in-silico evaluation of new chemical entities, accelerating the design-test-analyze cycle in modern medicinal chemistry.

References

  • Al-Awaida, W., et al. (2013). Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds. Fluorine Notes, 2(87).
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes.
  • Gueye, M., et al. (2022). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. Scientific Reports, 12(1), 1-18.
  • Khattab, M. M. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?.
  • Knowbee Tutoring. (2014, January 22). Conformational Analysis of Cyclohexane Part 1 Organic Chemistry [Video]. YouTube.
  • LibreTexts. (2021, March 5). Conformational analysis of cycloalkanes. Chemistry LibreTexts.
  • O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 57.
  • Rahman, M. M. (2019). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 4(2), 3337-3347.
  • OpenOChem. (n.d.).
  • PubChem. (n.d.). Dimethyl cyclohexane-1,3-dicarboxylate.
  • PubChem. (n.d.). 1,3-Dimethylcyclohexane.
  • ResearchGate. (n.d.). Conformational Analysis and Cyclohexane.
  • Royal Society of Chemistry. (n.d.). Part 1 .--19F Spectra of Fluorocyclohexanes. RSC Publishing.
  • SciSpace. (2015, August 12). Conformational analysis of cycloalkanes. SciSpace.
  • Semantic Scholar. (n.d.).
  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Slideshare.
  • Tress, F., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • NPTEL-NOC IITM. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes [Video]. YouTube.
  • ACS Publications. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
  • ACS Publications. (n.d.). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega.
  • Wikipedia. (n.d.). Fluorine compounds. Wikipedia.
  • Amadis Chemical. (n.d.).
  • Forouzesh, A., et al. (2013). Design, Synthesis and Biological Evaluation of New 5,5-Diarylhydantoin Derivatives as Selective Cyclooxygenase-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 12(3), 441-450.
  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.
  • ACS Publications. (2026, January 21). Synthesis of 1,3-Alkylphosphoryl Bicyclo[1.1.1]pentane by Photocatalytic Cascade Radical Addition. Organic Letters.
  • ResearchGate. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2023, July 12). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. PubMed Central.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem.

Sources

Safety Operating Guide

Navigating the Disposal of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. With innovation, however, comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of specialized compounds. This guide provides a detailed protocol for the proper disposal of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, a fluorinated organic compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: Hazard Identification and Risk Assessment

General principles for handling chemicals of unknown toxicity, as outlined in "Prudent Practices in the Laboratory," advise minimizing all routes of exposure.[1] The presence of the gem-difluoro group, a structural motif of increasing interest in medicinal chemistry for its ability to modulate physicochemical and pharmacological properties, suggests that this is a specialized chemical.[2][3][4]

Based on the safety data for similar non-fluorinated diester compounds, potential hazards may include skin and eye irritation.[5] Fluorinated organic compounds, in general, can be persistent in the environment and may have the potential for bioaccumulation.[6] Therefore, proper containment and disposal are of paramount importance.

Key Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC10H14F2O4N/A
Molecular Weight236.21 g/mol N/A
AppearanceLikely a liquid or low-melting solidN/A
SolubilityLikely soluble in organic solventsN/A

Pre-Disposal Handling and Storage: Minimizing Risk in the Laboratory

Proper handling and temporary storage of this compound waste are the first steps in a safe disposal workflow. Adherence to these procedures will mitigate the risk of accidental exposure or release.

Personal Protective Equipment (PPE)

Given the unknown specific hazards, a comprehensive PPE strategy is essential. Always wear the following when handling the compound or its waste:

  • Eye Protection : Chemical safety goggles and a face shield.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection : A laboratory coat and closed-toe shoes.

Waste Segregation and Containment

Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal.[7]

  • Designated Waste Container : Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves).

  • Halogenated Waste Stream : This compound must be disposed of in a designated "halogenated organic waste" stream.[8][9] Do not mix it with non-halogenated waste, as this will necessitate the entire mixture being treated as more hazardous and costly to dispose of.[7]

  • Container Integrity : Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent the release of vapors.[7]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Also, indicate any known or suspected hazards.

The following diagram illustrates the decision-making process for waste segregation:

Caption: Waste segregation decision for this compound.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be conducted in strict accordance with institutional, local, and national regulations. The following protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.

Step 1: Waste Characterization and Profiling

Since a specific SDS is unavailable, the waste must be characterized based on its chemical nature. It is a fluorinated diester. This information is crucial for the waste disposal vendor.

Step 2: Accumulation and Storage
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

  • The SAA should be in a well-ventilated area, away from heat sources and incompatible materials.

  • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks or spills.

Step 3: Arranging for Disposal
  • Contact your EHS Department : Your institution's EHS department is the primary point of contact for arranging hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Provide Complete Information : When requesting a waste pickup, provide all necessary information, including the chemical name, quantity, and any known or suspected hazards.

  • Professional Disposal is Mandatory : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] Halogenated organic wastes typically require high-temperature incineration at a specialized and licensed facility to ensure their complete destruction.[8][10]

The overall disposal workflow can be visualized as follows:

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EHS Institutional Oversight cluster_Vendor Professional Disposal A 1. Waste Generation & PPE Usage B 2. Segregate into 'Halogenated Waste' A->B C 3. Securely Contain & Label B->C D 4. Store in Satellite Accumulation Area C->D E 5. Contact EHS for Waste Pickup Request D->E F 6. EHS Coordinates with Licensed Vendor E->F G 7. Licensed Vendor Picks Up Waste F->G H 8. Transport to Treatment Facility G->H I 9. High-Temperature Incineration H->I

Caption: Workflow for the disposal of this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Collect the absorbent material and place it in the designated halogenated waste container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Major Spill :

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

    • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure that your research advancements do not come at the cost of environmental integrity.

References

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • ChemRxiv. (2022, May 31). Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds from Anhydrides under Photoredox Catalysis. Retrieved from [Link]

  • Górka, N., Zgaińska, A., & Zgaiński, G. (2022). Management of Solid Waste Containing Fluoride—A Review. Molecules, 27(19), 6333.
  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Informationsdienst Wissenschaft. (2024, July 11). Fluorinated plastics with an expiry date. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Analytik Jena. (n.d.). Solid Waste Analysis - Halogen Determination in Waste and Recycling. Retrieved from [Link]

  • New Jersey Department of Health. (1998, October). Hazardous Substance Fact Sheet: 1,3-Dichloro-5,5-Dimethyl Hydantoin. Retrieved from [Link]

  • ResearchGate. (2020, February 21). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Disposal of Gaseous Fluoride Volatility Reagents. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bioengineer.org. (2026, January 20). Lithium Metal Powers Electrochemical PFAS Reduction Breakthrough. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2022, December 7). Safety Data Sheet: 1,2-Cyclohexanedicarboxylic acid, diisononyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2023, September 22). Peroxide-Initiated Hydrophosphinylation of gem-Difluoroalkenes. Retrieved from [Link]

  • GOV.UK. (2014, December 31). How to dispose of industrial solvents that contain F gas. Retrieved from [Link]

  • PubMed. (2022, October 17). Photoredox Activation of Anhydrides for the Solvent-Controlled Switchable Synthesis of gem-Difluoro Compounds. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Dimethyl Furan-2,5-dicarboxylate. Retrieved from [Link]

  • National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

Sources

Navigating the Handling of Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel fluorinated compounds are paramount. Dimethyl 5,5-difluorocyclohexane-1,3-dicarboxylate, with its unique structural motifs, represents a compound of significant interest. However, its safe and effective handling is a prerequisite for any successful research endeavor. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with this and similar fluorinated diesters, ensuring both the integrity of your research and the safety of laboratory personnel.

Core Principles of Protection: A Multi-Layered Approach

The selection of PPE should not be a static, one-size-fits-all checklist. Instead, it is a dynamic risk assessment that considers the scale of the reaction, the physical form of the chemical (solid or solution), and the potential for aerosolization. Our approach is built on a hierarchy of controls, where PPE serves as the final, crucial barrier between the researcher and potential chemical exposure.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is imperative to emphasize the role of engineering controls. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[3]. The fume hood provides a controlled environment that captures and exhausts vapors or dust, significantly reducing the concentration of the chemical in the breathing zone of the operator.

Personal Protective Equipment (PPE): Your Essential Safeguard

The following table outlines the recommended PPE for handling this compound, grounded in the known hazards of similar chemical structures.

Body Part Recommended PPE Rationale and Key Considerations
Eyes and Face Chemical Splash Goggles and a Face ShieldStandard safety glasses offer insufficient protection against splashes[4]. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially irritating or corrosive liquids[5].
Hands Nitrile or Neoprene Gloves (Double-Gloving Recommended)While specific breakthrough times for this compound are not available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals[6]. Double-gloving is a prudent measure to mitigate the risk of exposure from a single glove failure[5]. Always consult the glove manufacturer's compatibility charts for the specific solvents being used.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat protects against incidental splashes and contact with contaminated surfaces[5]. It should be fully buttoned to provide maximum coverage.
Respiratory Air-Purifying Respirator with Organic Vapor Cartridges (if necessary)In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, such as during large-scale operations or in the event of a spill, respiratory protection is warranted[5][7]. The choice of cartridge should be based on a formal risk assessment.
Feet Closed-Toed ShoesTo protect against spills and falling objects, closed-toed shoes are a mandatory component of laboratory attire.

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following workflow illustrates the proper sequence for donning and doffing to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves (over cuffs of lab coat) Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection (if required) Doff3->Doff4

Caption: A workflow for the correct donning and doffing of PPE.

Operational Plans: From Handling to Disposal

Handling:

  • Preparation: Before handling the compound, ensure that all necessary PPE is readily available and in good condition. Inspect gloves for any signs of degradation or punctures.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. If the compound is a solid, handle it gently to avoid generating dust.

  • In Solution: When working with the compound in solution, be mindful of the solvent's hazards in addition to the solute's.

Spill Response:

In the event of a spill, the immediate priority is to ensure the safety of all personnel.

Spill_Response Spill Occurs Spill Occurs Evacuate Immediate Area Evacuate Immediate Area Spill Occurs->Evacuate Immediate Area Alert Others Alert Others Evacuate Immediate Area->Alert Others Assess the Spill Assess the Spill Alert Others->Assess the Spill Small Spill Small Spill Assess the Spill->Small Spill If manageable Large Spill Large Spill Assess the Spill->Large Spill If unmanageable Contain with Absorbent Material Contain with Absorbent Material Small Spill->Contain with Absorbent Material Contact Emergency Response Team Contact Emergency Response Team Large Spill->Contact Emergency Response Team Collect and Dispose as Hazardous Waste Collect and Dispose as Hazardous Waste Contain with Absorbent Material->Collect and Dispose as Hazardous Waste

Caption: Decision-making workflow for spill response.

For small spills, trained personnel wearing appropriate PPE can manage the cleanup[5]. The spill should be contained with a compatible absorbent material and collected in a sealed container for proper waste disposal[5]. For large spills, evacuate the area immediately and contact your institution's emergency response team[5].

Disposal:

All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[5] Fluorinated organic compounds should not be disposed of down the drain or in regular trash.[8] Follow your institution's specific guidelines for the disposal of chemical waste.[5]

Conclusion: A Culture of Safety

The responsible handling of this compound is not just about following a set of rules; it is about fostering a culture of safety and scientific excellence. By understanding the potential hazards and implementing a robust PPE and handling strategy, researchers can confidently explore the potential of this and other novel compounds while ensuring a safe and productive laboratory environment.

References

  • Chemos GmbH & Co. KG.
  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. [Link]

  • Royal Brinkman. Personal protective equipment for crop protection. [Link]

  • AGC Chemicals Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]

  • MCF Environmental Services. Guidelines for Disposing of PFAs. [Link]

  • New Jersey Department of Health and Senior Services. 1,3-DICHLORO-5,5-DIMETHYL HYDANTOIN HAZARD SUMMARY. [Link]

  • PubChem. 1,3-Diethyl cyclohexane-1,3-dicarboxylate. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.